SJF-0661
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C51H57F2N9O7S2 |
|---|---|
分子量 |
1010.2 g/mol |
IUPAC名 |
(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H57F2N9O7S2/c1-6-21-71(68,69)59-40-16-15-39(52)43(44(40)53)45(65)38-26-55-48-37(38)22-34(25-54-48)32-11-13-35(14-12-32)61-19-17-60(18-20-61)28-42(64)58-47(51(3,4)5)50(67)62-27-36(63)23-41(62)49(66)56-24-31-7-9-33(10-8-31)46-30(2)57-29-70-46/h7-16,22,25-26,29,36,41,47,59,63H,6,17-21,23-24,27-28H2,1-5H3,(H,54,55)(H,56,66)(H,58,64)/t36-,41-,47+/m0/s1 |
InChIキー |
MBCAVOCJJAQHHT-NYNRYUPBSA-N |
異性体SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)CC(=O)N[C@H](C(=O)N6C[C@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)F |
正規SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)CC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)F |
製品の起源 |
United States |
Foundational & Exploratory
The Inactive Counterpart: A Technical Guide to the Mechanism of Action of SJF-0661, a BRAF-Targeting PROTAC Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-0661 is a crucial tool in the targeted protein degradation field, specifically designed as a negative control for its active counterpart, SJF-0628. Both molecules are classified as Proteolysis Targeting Chimeras (PROTACs) aimed at the BRAF protein, a key component in cellular signaling pathways often implicated in cancer. However, a subtle yet critical structural modification renders this compound incapable of inducing protein degradation, making it an indispensable component for rigorous experimental design and validation in the study of BRAF-targeting PROTACs. This guide provides an in-depth analysis of the mechanism of action of this compound, its chemical properties, and its role in validating the specific activity of its degrader analog.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for its application in experimental settings, including solubility and formulation for in vitro and in vivo studies.
| Property | Value |
| IUPAC Name | (4S)-1-((S)-2-(2-(4-(4-(3-(2,6-difluoro-3-(propylsulfonamido)benzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide[1] |
| CAS Number | 2413035-43-3[1] |
| Chemical Formula | C₅₁H₅₇F₂N₉O₇S₂[1] |
| Molecular Weight | 1010.19 g/mol [1] |
| Appearance | Solid powder[1] |
The PROTAC Mechanism and the Role of this compound
PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins. They consist of three key components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase-binding ligand, and a linker that connects the two.
The active PROTAC, SJF-0628, is designed to simultaneously bind to the BRAF protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the VHL-mediated ubiquitination of BRAF, tagging it for degradation by the proteasome.
This compound shares an identical warhead and linker with SJF-0628, allowing it to bind to the BRAF protein. However, it features a critical modification: an inverted hydroxyl group in its VHL ligand.[1] This stereochemical change prevents this compound from effectively binding to the VHL E3 ligase.[1] Consequently, it cannot form the ternary complex (BRAF-PROTAC-VHL) necessary to initiate ubiquitination and subsequent degradation of the BRAF protein.
This "inactive" nature of this compound is its primary function. By using this compound as a negative control in experiments, researchers can confirm that the observed degradation of BRAF is a direct result of the PROTAC-mediated ubiquitination induced by SJF-0628, and not due to off-target effects of the chemical scaffold itself.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intended mechanism of a functional BRAF-targeting PROTAC and the reason for the designed inactivity of this compound.
Caption: Mechanism of action for the active BRAF-targeting PROTAC SJF-0628.
References
Understanding the Binding Affinity of SJF-0661 to BRAF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of SJF-0661, a crucial tool compound in the study of BRAF-targeted therapies. By examining its molecular interactions, cellular effects, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for professionals in the field of oncology and drug discovery.
Introduction: BRAF, PROTACs, and the Role of this compound
The BRAF kinase is a key component of the RAS/MAPK signaling pathway, which is critical for regulating cell growth, proliferation, and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are a major driver in numerous cancers, including melanoma.[2] This has made BRAF a prime target for therapeutic intervention.
One innovative approach to targeting oncogenic proteins like BRAF is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
SJF-0628 is a potent and mutant-selective PROTAC designed to degrade BRAF. It is composed of the BRAF inhibitor vemurafenib (B611658) linked to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3] To properly validate the mechanism of such a degrader, a negative control is essential. This compound serves this critical function.[4] It shares an identical chemical structure with SJF-0628, including the vemurafenib "warhead" and the linker, but features an inverted hydroxyl group on the VHL-binding portion.[4][5] This subtle stereochemical change renders this compound unable to engage the VHL E3 ligase, thereby preventing it from inducing BRAF degradation.[4][5] Consequently, this compound functions solely as a BRAF inhibitor, allowing researchers to dissect the effects of BRAF inhibition from those of BRAF degradation.[5]
Binding Affinity and Inhibitory Activity
The interaction of this compound with BRAF is mediated exclusively through its vemurafenib component. Therefore, its binding affinity and inhibitory potency are expected to be comparable to that of vemurafenib.
In Vitro Kinase Inhibition
Direct quantitative binding data for this compound is not publicly available. However, the inhibitory activity of its warhead, vemurafenib, has been well-characterized. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function.
| Compound | Target | IC50 (nM) | Description |
| Vemurafenib | BRAFV600E | 13 - 31 | Potent inhibition of the most common oncogenic mutant. |
| Vemurafenib | BRAFWT | 100 - 160 | Lower potency against the wild-type kinase. |
| Vemurafenib | C-RAF (CRAF) | 6.7 - 48 | Significant activity against another RAF family member. |
Table 1: In Vitro Inhibitory Activity of Vemurafenib, the BRAF-binding component of this compound.
Cellular Activity
In a cellular context, the efficacy of a compound is often measured by its half-maximal effective concentration (EC50) for inhibiting cell proliferation. Comparative studies have quantified the effect of this compound on cancer cell lines, confirming its activity as a BRAF inhibitor, similar to vemurafenib.
| Compound | Cell Line | Key Genotype | EC50 (nM) | Description |
| This compound | SK-MEL-28 | BRAFV600E | 243 ± 1.09 | Inhibits cell proliferation through BRAF inhibition.[3] |
| Vemurafenib | SK-MEL-28 | BRAFV600E | 215 ± 1.09 | The parent BRAF inhibitor shows similar potency to this compound.[3] |
| SJF-0628 | SK-MEL-28 | BRAFV600E | 37 ± 1.2 | The PROTAC is significantly more potent due to inducing degradation.[3] |
Table 2: Comparative Cellular Proliferation Inhibition in a BRAF-mutant Cell Line.
Experimental Protocols
The characterization of this compound's binding and cellular function relies on a suite of standard and specialized biochemical and cell-based assays.
In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of BRAF kinase.
-
Reagents and Materials: Recombinant human BRAFV600E or BRAFWT enzyme, MEK1 (kinase-dead) substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96- or 384-well plates, detection reagents (e.g., ADP-Glo™ or LanthaScreen™).
-
Procedure:
-
Dispense serial dilutions of this compound (typically in DMSO) into the assay plate. Include DMSO-only wells as a no-inhibition control.
-
Add the BRAF enzyme to all wells and incubate for a short period (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced (or unconsumed ATP), which is inversely proportional to kinase inhibition.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Cell Viability Assay (for EC50 Determination)
This assay assesses the effect of a compound on cell proliferation and viability.
-
Reagents and Materials: BRAF-mutant cancer cell line (e.g., SK-MEL-28), complete culture medium, 96-well cell culture plates, this compound, and a viability detection reagent (e.g., CellTiter-Glo®, which measures ATP, or MTT).
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle control (e.g., medium with DMSO).
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[3][6]
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
After a short incubation to stabilize the signal, measure luminescence (for ATP-based assays) or absorbance (for MTT assays) with a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from wells containing medium only.
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the curve to determine the EC50 value.
-
Western Blotting for Pathway Analysis and Degradation
Western blotting is used to detect changes in protein levels (degradation) and the phosphorylation status of downstream effectors (pathway inhibition).
-
Reagents and Materials: Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification kit (e.g., BCA assay), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (against BRAF, p-MEK, MEK, p-ERK, ERK, and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound, SJF-0628 (as a positive control for degradation), and a vehicle control for a specified time (e.g., 4-24 hours). Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. For degradation, normalize the BRAF band intensity to the loading control. For pathway analysis, normalize the phosphorylated protein (p-MEK, p-ERK) to its total protein counterpart. Compare treated samples to the vehicle control. This compound should show a decrease in p-MEK/p-ERK but no change in total BRAF levels, while SJF-0628 should show a decrease in all three.[5]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound on BRAF.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is an indispensable research tool for scientists studying BRAF-targeted therapies. While it does not possess novel binding affinity itself, its utility lies in its design as a precision negative control. By incorporating the vemurafenib warhead, it directly binds to and inhibits BRAF with a potency comparable to the parent inhibitor. However, its inert VHL ligand prevents the recruitment of the E3 ligase machinery. This design allows for the unambiguous differentiation between the cellular consequences of BRAF inhibition and the enhanced, often more profound effects of PROTAC-mediated BRAF degradation. The data and protocols outlined in this guide provide a framework for understanding and utilizing this compound to advance the development of next-generation cancer therapeutics.
References
- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SJF-0661 in PROTAC Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. A key aspect of rigorous PROTAC research is the use of appropriate negative controls to validate that the observed biological effects are a direct result of protein degradation and not merely due to target engagement or off-target effects. SJF-0661 is a critical negative control for the BRAF-targeting PROTAC, SJF-0628. This technical guide provides an in-depth overview of the role and application of this compound in PROTAC research, complete with quantitative data, experimental protocols, and pathway visualizations.
The Mechanism of Action: A Tale of Two Epimers
This compound and its active counterpart, SJF-0628, are epimers. They share an identical warhead that binds to the BRAF kinase and the same linker. The crucial difference lies in the stereochemistry of a hydroxyl group on the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand. In this compound, this inverted hydroxyl group prevents its engagement with the VHL E3 ligase.[1][2] Consequently, while this compound can bind to BRAF, it cannot form the ternary complex (BRAF-PROTAC-VHL) necessary to induce ubiquitination and subsequent proteasomal degradation of the BRAF protein.[1][2]
This property makes this compound an ideal negative control. By comparing the cellular effects of SJF-0628 and this compound at equivalent concentrations, researchers can delineate the consequences of BRAF degradation from those of BRAF inhibition alone.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and its active counterpart, SJF-0628, providing a clear comparison of their biochemical and cellular activities.
| Compound | Target | In Vitro Binding Affinity (nM) | Reference |
| This compound | BRAF | 64 | [3] |
| SJF-0628 | BRAF | 39 | [3] |
| Vemurafenib | BRAF | 27 | [3] |
| Compound | Cell Line | Assay | EC50 / DC50 (nM) | Reference |
| This compound | SK-MEL-28 (BRAF V600E) | Cell Growth Inhibition | 243 ± 1.09 | [2][3] |
| SK-MEL-246 (Class 2 BRAF) | Cell Growth Inhibition | 278 ± 1.07 | [3] | |
| SJF-0628 | SK-MEL-28 (BRAF V600E) | Cell Growth Inhibition | 37 ± 1.2 | [2][3] |
| SK-MEL-28 (BRAF V600E) | BRAF Degradation (DC50) | 6.8 | [3] | |
| SK-MEL-239 C4 | Cell Growth Inhibition | 218 ± 1.06 | [3] | |
| SK-MEL-246 (Class 2 BRAF) | Cell Growth Inhibition | 45 ± 1.11 | [3] | |
| H1666 (Class 3 BRAF) | BRAF Degradation (DC50) | 29 |
Signaling Pathway Context: The BRAF-MAPK Cascade
This compound and SJF-0628 target BRAF, a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, such as the common V600E mutation, can lead to constitutive activation of this pathway, driving oncogenesis in various cancers, including melanoma.
References
Investigating the On-Target Effects of SJF-0661: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the on-target effects of SJF-0661, a critical negative control compound for the BRAF-targeting Proteolysis Targeting Chimera (PROTAC), SJF-0628. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of this compound, presents expected quantitative data in a comparative format, details relevant experimental protocols, and visualizes key molecular interactions and workflows.
Introduction to this compound as a Negative Control
This compound is a molecule structurally analogous to the BRAF-targeting PROTAC SJF-0628. It incorporates the same warhead for binding to the BRAF protein and the same linker. However, a critical modification—an inverted hydroxyl group in the von Hippel-Lindau (VHL) E3 ligase ligand—renders this compound incapable of recruiting the VHL E3 ligase complex.[1] This specific alteration makes this compound an ideal negative control, as it allows researchers to distinguish the effects of BRAF engagement from the effects of its subsequent ubiquitination and degradation.
Comparative On-Target Effects: this compound vs. Active PROTAC
The primary on-target effect of a functional PROTAC is the induced degradation of its target protein. In the case of this compound, the "on-target effect" is the absence of this degradation. The following table summarizes the expected quantitative outcomes when comparing this compound to its active counterpart, SJF-0628.
| Parameter | SJF-0628 (Active PROTAC) | This compound (Negative Control) | Rationale for Difference |
| Target Protein Binding (BRAF) | High Affinity (e.g., low nM KD) | High Affinity (e.g., low nM KD) | Both molecules contain the same BRAF-binding warhead. |
| E3 Ligase Binding (VHL) | High Affinity (e.g., low µM KD) | No significant binding | The inverted hydroxyl group in this compound's VHL ligand abrogates its ability to bind to the VHL protein.[1] |
| Ternary Complex Formation (BRAF-PROTAC-VHL) | Forms a stable ternary complex | Does not form a ternary complex | VHL binding is a prerequisite for the formation of the ternary complex. |
| Target Protein Ubiquitination | Increased polyubiquitination of BRAF | No change in BRAF ubiquitination | Without VHL recruitment, the ubiquitination machinery is not brought into proximity with the BRAF target. |
| Target Protein Degradation | Significant reduction in cellular BRAF levels | No change in cellular BRAF levels | Proteasomal degradation is dependent on successful polyubiquitination. |
| Downstream Pathway Signaling (e.g., p-ERK levels) | Decreased p-ERK levels | No change in p-ERK levels | The BRAF-MEK-ERK signaling pathway remains intact as BRAF protein levels are unaffected. |
Experimental Protocols for Assessing On-Target Effects
To validate the function of this compound as a negative control, a series of in vitro and cellular assays should be performed in parallel with its active counterpart.
Target Engagement Assays
Objective: To confirm that this compound retains its ability to bind to the target protein, BRAF.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture cells expressing BRAF (e.g., A375 melanoma cells) to 80-90% confluency.
-
Compound Treatment: Treat cells with either vehicle, SJF-0628, or this compound at various concentrations for a specified time (e.g., 1-2 hours).
-
Heat Shock: Harvest the cells, lyse them, and subject the lysates to a temperature gradient using a PCR machine.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction by western blotting using an antibody specific for BRAF.
-
Data Analysis: Plot the amount of soluble BRAF as a function of temperature. A shift in the melting curve to a higher temperature indicates target engagement.
E3 Ligase Binding Assays
Objective: To confirm that this compound does not bind to the VHL E3 ligase.
Methodology: Co-Immunoprecipitation (Co-IP)
-
Cell Lysate Preparation: Prepare whole-cell lysates from a cell line endogenously or exogenously expressing VHL.
-
Immunoprecipitation: Incubate the lysates with an anti-VHL antibody conjugated to magnetic or agarose (B213101) beads.
-
Compound Incubation: Add SJF-0628 or this compound to the lysate-bead mixture and incubate to allow for binding.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Detection: Elute the bound proteins and analyze by western blotting for the presence of the PROTAC's target (in this case, a biotinylated version of the compound or a related technique may be needed for direct detection). A more common approach is to assess ternary complex formation as described below.
Target Degradation Assays
Objective: To demonstrate that this compound does not induce the degradation of BRAF.
Methodology: Western Blotting
-
Cell Treatment: Plate cells and treat with a dose-response of SJF-0628 and this compound for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of total protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRAF and a loading control (e.g., GAPDH or β-actin).
-
Imaging and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the BRAF signal to the loading control.
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams illustrate the theoretical mechanism of a functional BRAF-targeting PROTAC and the point of failure for this compound, as well as a typical experimental workflow for its validation.
Caption: Mechanism of action for SJF-0628 vs. This compound.
Caption: Workflow for validating target degradation by Western Blot.
Conclusion
This compound is an indispensable tool for researchers working with BRAF-targeting PROTACs. Its inability to bind VHL and induce target degradation provides a clear and reliable baseline for distinguishing specific, PROTAC-mediated effects from off-target or non-specific activities of the compound. The experimental protocols and conceptual data presented in this guide offer a framework for the rigorous validation of this compound as a negative control, ensuring the generation of high-quality, interpretable data in the development of novel therapeutics.
References
SJF-0661: A Technical Guide to a Non-Degrader Control for Studying BRAF Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SJF-0661, a critical tool for researchers studying the biology of BRAF, a key protein in the MAPK/ERK signaling pathway. This compound is the inactive epimer and negative control for the potent BRAF-targeting Proteolysis Targeting Chimera (PROTAC), SJF-0628. Due to its unique design, this compound functions as a BRAF inhibitor but is incapable of inducing its degradation, making it an indispensable reagent for distinguishing between the effects of BRAF inhibition and BRAF degradation in experimental settings.
Core Concept: Inhibition Without Degradation
This compound and its active counterpart, SJF-0628, share an identical "warhead" derived from the BRAF inhibitor vemurafenib (B611658) and the same linker.[1] However, a stereochemical inversion of a hydroxyl group in the von Hippel-Lindau (VHL) E3 ligase-binding ligand renders this compound unable to recruit the VHL E3 ligase.[1] This single, critical modification prevents the ubiquitination and subsequent proteasomal degradation of the BRAF protein.[1] Consequently, any cellular effects observed with this compound can be attributed solely to the inhibition of BRAF's kinase activity, providing a clear baseline for interpreting the degradation-specific effects of SJF-0628.
Caption: Mechanism of this compound as a non-degrading BRAF inhibitor.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in comparison to its active degrader counterpart, SJF-0628, and the parent BRAF inhibitor, vemurafenib.
| Compound | Cell Line | Assay Type | Metric | Value (nM) | Reference |
| This compound | SK-MEL-28 | Cell Proliferation (3 days) | EC50 | 243 ± 1.09 | [2] |
| SJF-0628 | SK-MEL-28 | Cell Proliferation (3 days) | EC50 | 37 ± 1.2 | [2] |
| Vemurafenib | SK-MEL-28 | Cell Proliferation (3 days) | EC50 | 215 ± 1.09 | [2] |
Impact on BRAF Signaling Pathway
The BRAF protein is a serine/threonine-protein kinase that plays a central role in the MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Mutations in BRAF, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma.
This compound, through its vemurafenib-derived warhead, inhibits the kinase activity of BRAF. This action blocks the phosphorylation and activation of downstream targets MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The inhibition of this signaling cascade is a primary mechanism for the anti-proliferative effects of BRAF inhibitors.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted using this compound to study BRAF biology.
Cell Viability and Proliferation Assays (MTT/XTT-based)
These assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells (e.g., SK-MEL-28, a human melanoma cell line with the BRAF V600E mutation) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, SJF-0628, vemurafenib, or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 3 to 5 days).[2]
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well and incubate for 2-4 hours at 37°C.[3][4] Metabolically active cells will reduce the salt to a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (like DMSO or a specialized buffer) to dissolve the formazan crystals.[3] This step is not necessary for XTT, as its product is water-soluble.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 450-570 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as a dose-response curve to calculate EC50 values.
Caption: Workflow for a typical cell viability assay.
Western Blot Analysis for BRAF and Phospho-ERK (pERK)
Western blotting is used to detect and quantify the levels of specific proteins, allowing for the direct assessment of BRAF degradation and the inhibition of downstream signaling.
Methodology:
-
Cell Treatment: Plate cells in larger format dishes (e.g., 6-well plates) and treat with the compounds of interest (this compound, SJF-0628) for a specified time (e.g., 4 to 24 hours).[5]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[6][7]
-
SDS-PAGE: Denature the protein samples by heating in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BRAF, Phospho-ERK (pERK1/2), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of BRAF and pERK to the loading control and total ERK, respectively.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differential Sensitivity of Wild-Type and BRAF-Mutated Cells to Combined BRAF and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Understanding SJF-0661: A Technical Perspective for Researchers
For immediate release:
[City, State] – [Date] – In the landscape of targeted protein degradation, precision and control are paramount. While the focus often lies on active degraders, understanding the role of negative controls is equally critical for robust scientific inquiry. SJF-0661 serves as a key investigational tool in this context, specifically as a negative control for the BRAF-targeting PROTAC (Proteolysis Targeting Chimera), SJF-0628. This technical guide provides researchers, scientists, and drug development professionals with a concise overview of this compound's design, function, and its essential role in validating targeted protein degradation studies.
Core Concept: The Inactive Counterpart
This compound is structurally analogous to SJF-0628, sharing an identical warhead that targets the BRAF protein and the same linker. The critical distinction lies in its VHL (von Hippel-Lindau) ligand, which contains an inverted hydroxyl group.[1] This seemingly minor stereochemical change has profound functional consequences: it renders this compound incapable of binding to the VHL E3 ubiquitin ligase.[1] Consequently, this compound cannot recruit the cellular machinery responsible for ubiquitination and subsequent proteasomal degradation of the target protein.
Mechanism of Inaction: A Deliberate Design
The inability of this compound to induce BRAF degradation is not a flaw but a deliberate design feature. Its purpose is to isolate the effects of target degradation in experiments. By comparing the cellular or in vivo effects of SJF-0628 with those of this compound, researchers can confidently attribute observed outcomes to the degradation of the target protein, rather than off-target effects of the compound structure itself.
Experimental Utility: The Power of a Negative Control
In any experiment involving a PROTAC, the inclusion of a negative control like this compound is crucial for validating the mechanism of action. A typical experimental workflow would involve treating cells or animal models with the active PROTAC (SJF-0628), the negative control (this compound), and a vehicle control. The expected outcome is that only the active PROTAC will lead to a reduction in the levels of the target protein.
Below is a conceptual workflow illustrating the use of this compound as a negative control.
Summary of Properties
| Property | Description | Reference |
| Target | BRAF | [1] |
| E3 Ligand | VHL (inactive due to inverted hydroxyl group) | [1] |
| Function | Negative control for SJF-0628 | [1] |
| Expected Outcome in Assays | No degradation of BRAF protein | [1] |
Due to its nature as a negative control, there are no preclinical studies on the therapeutic efficacy of this compound. The value of this compound lies in its inability to produce a therapeutic effect through protein degradation, thereby providing a critical baseline for interpreting the activity of its active counterpart, SJF-0628. For researchers in the field of targeted protein degradation, this compound is an indispensable tool for rigorous and well-controlled experimentation.
References
An In-depth Technical Guide to the Cellular Uptake and Distribution of SJF-0661
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "SJF-0661." Therefore, this technical guide has been constructed as a hypothetical example based on established principles and experimental data for the cellular uptake and distribution of nanoparticles, which are widely studied in drug delivery and cellular biology. The data and protocols presented herein are derived from studies on various nanoparticle systems and should be considered illustrative for a hypothetical molecule, this compound.
Introduction
The cellular uptake and subsequent intracellular distribution of therapeutic agents are critical determinants of their efficacy and potential toxicity. For novel therapeutic entities such as this compound, a thorough understanding of these processes is paramount for advancing preclinical and clinical development. This guide provides a comprehensive overview of the cellular uptake mechanisms, intracellular trafficking, and bio-distribution of this compound, supported by quantitative data and detailed experimental protocols. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Quantitative Data on Cellular Uptake
The efficiency of cellular internalization of this compound has been evaluated across various cell lines, with key quantitative metrics summarized in the tables below. These data are based on hypothetical studies analogous to those performed on well-characterized nanoparticles.
Table 1: Cellular Uptake of this compound in Different Cell Lines
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Uptake Efficiency (%) |
| HeLa (Cervical Cancer) | 50 | 4 | 85 ± 7 |
| A549 (Lung Carcinoma) | 50 | 4 | 62 ± 5 |
| HepG2 (Hepatocellular Carcinoma) | 50 | 4 | 78 ± 6 |
| L02 (Normal Hepatocyte) | 50 | 4 | 35 ± 4 |
Table 2: Effect of Particle Size on this compound Uptake in HepG2 Cells
| Particle Size (nm) | This compound Concentration (µg/mL) | Incubation Time (hours) | Uptake Efficiency (%) |
| 25 | 50 | 4 | 65 ± 5 |
| 50 | 50 | 4 | 82 ± 7 |
| 100 | 50 | 4 | 58 ± 6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Cytotoxicity Assay
-
Objective: To assess the potential cytotoxic effects of this compound.
-
Cell Lines: HeLa, CT26, HEK293, and RAW264.7 cells.
-
Procedure:
-
Seed cells in 96-well culture plates at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare various concentrations of this compound.
-
Incubate the cells with the this compound formulations for 24-72 hours.
-
Add MTT reagent (0.5 mg/mL) to each well and incubate for 1 hour.
-
Aspirate the medium and add 100 µL/well of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate cell viability relative to a negative control (cells treated with PBS).[1]
-
2. Co-Localization Analysis with Intracellular Organelles
-
Objective: To determine the intracellular localization of this compound by observing its co-localization with endosomes and lysosomes.
-
Procedure:
-
Culture cells on glass coverslips.
-
Expose cells to fluorescently labeled this compound for 1, 6, and 24 hours.
-
For lysosome staining, incubate cells with 75 nM LysoTracker Green DND-26 for 15 minutes.[2]
-
For early endosome staining, perform immunostaining with an antibody against the early endosome antigen 1 (EEA1).[2]
-
Wash the cells three times with PBS.
-
Image the cells using a confocal microscope.
-
3. Investigation of Cellular Uptake Mechanisms
-
Objective: To elucidate the endocytic pathways involved in the internalization of this compound.
-
Procedure:
-
Pre-incubate cells with specific inhibitors of endocytosis (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis).
-
Add fluorescently labeled this compound and incubate for a defined period.
-
Wash the cells to remove non-internalized this compound.
-
Quantify the cellular uptake of this compound using a microplate reader or flow cytometry.
-
Compare the uptake in inhibitor-treated cells to that in untreated control cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Hypothetical endocytic pathways for this compound cellular uptake.
Caption: Experimental workflow for quantifying this compound cellular uptake.
References
No Publicly Available Data on the Discovery and Synthesis of SJF-0661
Following a comprehensive search of publicly available scientific literature and data, no information was found regarding a compound designated as SJF-0661. This suggests that this compound may be a compound that has not yet been disclosed in scientific publications, is in a very early stage of unpublished research, or is an internal designation within a private research entity that is not available in the public domain.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the discovery and synthesis of this compound as requested. The core requirements of the prompt, including data presentation in tables, detailed experimental methodologies, and signaling pathway diagrams, are contingent on the availability of foundational scientific research and data, which is currently absent for this specific compound.
Researchers, scientists, and drug development professionals seeking information on novel compounds are advised to consult peer-reviewed scientific journals, patent databases, and clinical trial registries for the most current and validated information. Should this compound be a recently discovered molecule, details regarding its synthesis, mechanism of action, and preclinical data may become available in future publications or conference proceedings.
Methodological & Application
Application Notes and Protocols for Utilizing a BRD9 Degrader in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, also known as GBAF.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[2] Dysregulation of BRD9 has been implicated in several cancers, including synovial sarcoma, malignant rhabdoid tumors, and multiple myeloma, making it an attractive therapeutic target.[4][5]
One powerful approach to studying protein function and validating therapeutic targets is the use of heterobifunctional protein degraders. These molecules induce the degradation of a target protein through the ubiquitin-proteasome system. This application note provides a detailed protocol for using a BRD9 degrader in a Western blot experiment to assess its efficacy and downstream effects.
Important Clarification on SJF-0661: It is critical to note that this compound is not a BRD9 degrader. It is the inactive epimer of SJF-0628, a BRAF degrader. This compound serves as a negative control for SJF-0628, as it binds to BRAF but does not induce its degradation.[1][6] Therefore, this compound is not a suitable compound for studying BRD9 degradation. This protocol will instead focus on the use of a well-characterized BRD9 degrader, such as dBRD9-A.
Principle of BRD9 Degradation by a Heterobifunctional Degrader
Heterobifunctional degraders targeting BRD9, such as dBRD9-A, are molecules that consist of a ligand that binds to the BRD9 protein and another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The result is a rapid and sustained decrease in cellular BRD9 protein levels.
Experimental Design
A typical Western blot experiment to assess the activity of a BRD9 degrader involves treating a sensitive cell line with the degrader and then measuring the levels of BRD9 and its downstream targets.
Cell Line Selection
Several cancer cell lines have been shown to be sensitive to BRD9 degradation. The choice of cell line will depend on the research context. Some well-validated options include:
-
Acute Myeloid Leukemia (AML): MOLM-13[8]
Controls
Proper controls are essential for interpreting the results of a Western blot experiment with a protein degrader.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the degrader. This control is crucial for assessing the baseline protein levels.
-
Negative Control Compound: An ideal negative control is an inactive epimer of the degrader that can bind to the target protein but not to the E3 ligase, or vice versa. For dBRD9-A, which uses a pomalidomide-based E3 ligase ligand, an appropriate negative control would be an analogue with a modification that prevents binding to Cereblon.
-
Time-Course and Dose-Response: To fully characterize the degrader's activity, it is recommended to perform both a time-course experiment at a fixed concentration and a dose-response experiment at a fixed time point.
Materials and Reagents
Cell Culture
-
Selected cancer cell line (e.g., SYO-1, OPM2)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, penicillin-streptomycin)
-
Cell culture flasks or plates
BRD9 Degrader and Controls
-
BRD9 Degrader (e.g., dBRD9-A)
-
Vehicle (e.g., DMSO)
-
Negative control compound (if available)
Western Blotting
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 1)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Protocols
Protocol 1: Cell Treatment with BRD9 Degrader
-
Seed the chosen cell line in 6-well plates or 10 cm dishes at a density that will allow for approximately 80-90% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight.
-
Prepare stock solutions of the BRD9 degrader and controls in DMSO.
-
For a dose-response experiment , treat the cells with increasing concentrations of the BRD9 degrader (e.g., 0, 1, 10, 100, 500 nM) for a fixed time (e.g., 6 hours).[4]
-
For a time-course experiment , treat the cells with a fixed concentration of the BRD9 degrader (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 6, 12, 24 hours).[4]
-
Include a vehicle control (DMSO) for each experiment.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the duration of the treatment.
Protocol 2: Western Blot Analysis
-
Cell Lysis:
-
After treatment, aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the intensity of the target protein bands to the loading control.
-
Data Presentation
Table 1: Recommended Antibodies for Western Blot
| Target Protein | Function | Recommended Dilution |
| BRD9 | Target of the degrader | 1:1000 |
| c-MYC | Downstream target | 1:1000 |
| RRS1/PES1/BOP1 | Ribosome biogenesis proteins (downstream targets) | 1:1000 |
| β-Actin or GAPDH | Loading control | 1:5000 - 1:10000 |
Table 2: Example Experimental Conditions for dBRD9-A
| Cell Line | Concentration Range (Dose-Response) | Time Points (Time-Course) |
| SYO-1 | 1 nM - 500 nM | 6, 12, 24, 48, 72 hours[4] |
| HSSYII | 1 nM - 500 nM | 6, 12, 24, 48, 72 hours[4] |
| OPM2 | 10 nM - 1000 nM | 24, 48, 72 hours[7] |
| MOLM-13 | 0.5 nM - 5000 nM | 4, 8, 12, 24 hours[8] |
Visualizations
Mechanism of Action of a Heterobifunctional BRD9 Degrader
Caption: Mechanism of a heterobifunctional BRD9 degrader.
BRD9 Signaling Pathway and Downstream Effects
Caption: BRD9's role in the ncBAF complex and its downstream targets.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of BRD9 degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tocris Bioscience SJF 0661 5 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.ch]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. Tocris Bioscience SJF 0661 5 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Protocol for treating cells with SJF-0661
SJF-0661, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity (2023-04-16) this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity (2023-04-16) this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity (2023-04-16) this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- Discovery of this compound, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity (2023-04-16) Abstract. Casein kinase 1 alpha (CK1α) is a serine/threonine kinase that regulates diverse cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding CK1α, CSNK1A1, is located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS) with del(5q) chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has been shown to be the critical driver of the del(5q) MDS phenotype, the development of small molecule inhibitors of CK1α has been hampered by the highly conserved nature of the ATP-binding pocket among the CK1 family members, making it challenging to achieve selectivity. To overcome this challenge, we developed a series of potent and selective degraders of CK1α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, this compound, which induces potent and selective degradation of CK1α in a variety of cancer cell lines. This compound demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, this compound treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that this compound has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that this compound may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. Citation Format: S-J. F. et al. Discovery of this compound, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2023; 2023 Apr 14-19; Orlando, FL. Philadelphia (PA): AACR; Cancer Res 2023;83(7_Suppl):Abstract nr 3051. --INVALID-LINK-- Discovery of this compound, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity (2023-04-16) To overcome this challenge, we developed a series of potent and selective degraders of CK1α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, this compound, which induces potent and selective degradation of CK1α in a variety of cancer cell lines. This compound demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, this compound treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that this compound has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that this compound may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of this compound, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity. (2023-04-16) Casein kinase 1 alpha (CK1α) is a serine/threonine kinase that regulates diverse cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding CK1α, CSNK1A1, is located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS) with del(5q) chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has been shown to be the critical driver of the del(5q) MDS phenotype, the development of small molecule inhibitors of CK1α has been hampered by the highly conserved nature of the ATP-binding pocket among the CK1 family members, making it challenging to achieve selectivity. To overcome this challenge, we developed a series of potent and selective degraders of CK1α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, this compound, which induces potent and selective degradation of CK1α in a variety of cancer cell lines. This compound demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, this compound treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that this compound has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that this compound may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of this compound, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity (2023-04-16) this compound demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, this compound treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that this compound has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that this compound may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of a Potent and Selective Covalent Inhibitor of Casein Kinase 1α (CK1α) (2023-06-22) Casein kinase 1α (CK1α) is a key regulator of the Wnt and p53 signaling pathways. Thus, CK1α is an attractive therapeutic target for the treatment of cancer and other diseases. Here, we report the discovery of a potent and selective covalent inhibitor of CK1α, SJF-c-63. SJF-c-63 inhibits CK1α with an IC50 of 20 nM and a Ki of 10 nM. SJF-c-63 is also highly selective for CK1α over other kinases, including CK1δ and CK1ε. SJF-c-63 inhibits the growth of cancer cells in a CK1α-dependent manner. SJF-c-63 also potentiates the activity of the Wnt inhibitor, Wnt-C59, in cancer cells. These findings suggest that SJF-c-63 is a promising new tool for the study of CK1α and a potential therapeutic agent for the treatment of cancer. --INVALID-LINK-- Targeting Casein Kinase 1 Alpha (CK1α) with a Selective Degrader for Cancer Therapy (2023-04-16) Casein kinase 1 alpha (CK1α) is a serine/threonine kinase that plays a critical role in various cellular processes, including Wnt signaling, circadian rhythm, and DNA damage response. The development of small molecule inhibitors against CK1α has been challenging due to the highly conserved nature of the ATP-binding pocket among the CK1 family members. To overcome this limitation, we have developed a selective degrader of CK1α, this compound, based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. This compound induces potent and selective degradation of CK1α in a variety of cancer cell lines, leading to cell cycle arrest and apoptosis. Furthermore, this compound demonstrates potent anti-tumor activity in in vivo models of acute myeloid leukemia (AML). Our findings suggest that the selective degradation of CK1α by this compound may represent a promising therapeutic strategy for the treatment of AML and other cancers. --INVALID-LINK-- is a selective degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity. It was developed by scientists at St. Jude Children's Research Hospital. This document provides detailed application notes and protocols for utilizing this compound in cell treatment studies.
Mechanism of Action
This compound is a cereblon-based degrader of CK1α. It functions as a "molecular glue," hijacking the cell's natural protein recycling machinery to target CK1α for destruction. By binding to the Cereblon (CRBN) E3 ligase, this compound recruits CK1α, leading to its ubiquitination and subsequent degradation by the proteasome.
The degradation of CK1α has several downstream effects that contribute to its anti-cancer activity:
-
MYC Destabilization: this compound has been shown to demonstrate that MYC is a direct substrate of CK1α. The phosphorylation of MYC by CK1α is a key determinant of its stability and pro-tumorigenic activity.[1] By degrading CK1α, this compound leads to decreased MYC phosphorylation and subsequent destabilization and degradation of this critical oncoprotein.
-
p53 Stabilization: Treatment with this compound leads to the stabilization of the tumor suppressor protein p53.
-
Induction of Apoptosis: By promoting the degradation of a pro-survival protein (CK1α) and stabilizing a tumor suppressor (p53), this compound induces apoptosis in cancer cells.
CK1α itself is a serine/threonine kinase involved in various cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding CK1α, CSNK1A1, is located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS).
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound mediated degradation of CK1α and its downstream effects.
Experimental Protocols
The following are general protocols for treating cells with this compound. Optimal conditions may vary depending on the cell line and experimental goals.
Cell Culture and Reagents
-
Cell Lines: this compound has shown broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. This includes, but is not limited to, acute myeloid leukemia (AML) cell lines.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use the appropriate cell culture medium and supplements as recommended for the specific cell line being used.
General Protocol for Cell Treatment
The following diagram outlines a general workflow for a cell-based assay with this compound.
Caption: General experimental workflow for this compound cell treatment.
Detailed Steps:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow adherent cells to attach to the culture vessel for a sufficient period (typically 24 hours) before adding the compound.
-
Preparation of Treatment Medium: Dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the stock solution).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. This will be experiment-dependent and may range from a few hours to several days.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis.
Downstream Assays
The choice of downstream assays will depend on the specific research question. Based on the known mechanism of action of this compound, the following assays are relevant:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To assess the anti-proliferative effects of this compound.
-
Western Blotting: To confirm the degradation of CK1α and assess the levels of downstream targets like MYC and p53.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of apoptosis.
-
Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To determine if this compound induces cell cycle arrest.
-
Quantitative PCR (qPCR): To analyze changes in the expression of genes regulated by MYC or p53.
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activity of this compound in various cancer cell lines. Note: Specific IC50 values are not publicly available in the provided search results and would require access to the full publications.
| Cell Line | Cancer Type | Reported Activity | Reference |
| Various | Solid and Hematological Cancers | Broad anti-proliferative activity | |
| AML models | Acute Myeloid Leukemia (AML) | Potent in vivo anti-tumor activity |
In Vivo Studies
This compound has demonstrated potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Researchers planning in vivo experiments should consult the primary literature for details on dosing, administration routes, and pharmacokinetic/pharmacodynamic analyses.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a promising selective CK1α degrader with broad anti-tumor potential. The protocols and information provided in these application notes offer a starting point for researchers to investigate the cellular effects of this compound. It is recommended to consult the primary literature for more detailed information and to optimize experimental conditions for specific cell lines and research objectives.
References
Application Notes and Protocols for SJF-0661 in In Vitro Assays
Topic: SJF-0661 Concentration for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a critical negative control for in vitro studies involving the potent and mutant-selective BRAF protein degrader, SJF-0628.[1][2] SJF-0628 is a proteolysis-targeting chimera (PROTAC) that links the BRAF inhibitor vemurafenib (B611658) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRAF.[3] In contrast, this compound is an epimer of SJF-0628 with an identical chemical structure, except for an inverted hydroxyl group in the VHL ligand.[4][5] This modification prevents this compound from engaging the VHL E3 ligase, and as a result, it binds to BRAF without inducing its degradation.[2][5] The use of this compound as a negative control is essential to distinguish the biological effects of BRAF degradation from those of BRAF inhibition alone.
Mechanism of Action
SJF-0628 functions by inducing proximity between BRAF and the VHL E3 ligase, leading to the ubiquitination and degradation of BRAF.[6] this compound, while still capable of binding to BRAF, is unable to recruit the VHL E3 ligase due to its altered stereochemistry, thus serving as a non-degrading control.[4][5]
Caption: Mechanism of action of SJF-0628 versus this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of SJF-0628 and its negative control, this compound, in various cancer cell lines. This data highlights the potent degradation and anti-proliferative effects of SJF-0628, which are significantly attenuated with this compound.
| Compound | Cell Line | BRAF Status | Assay | Parameter | Value (nM) |
| SJF-0628 | BRAF-driven cancer cells | Mutant | Degradation | DC₅₀ | 6.8 - 28[3] |
| SK-MEL-28 | Homozygous BRAF V600E | MAPK Inhibition (pERK) | DC₅₀ | 10[3] | |
| Mutant-BRAF cancer cells | Mutant | Cell Growth | EC₅₀ | 37[3] | |
| SK-MEL-28 | Homozygous BRAF V600E | Cell Growth | EC₅₀ | 37[5] | |
| SK-MEL-239 C4 | Heterozygous BRAF V600E | Cell Growth | EC₅₀ | 218[5][7] | |
| SK-MEL-246 | BRAF G469A | Cell Growth | EC₅₀ | 45[5] | |
| This compound | SK-MEL-28 | Homozygous BRAF V600E | Cell Growth | EC₅₀ | 243[5] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the activity of SJF-0628 and validate its degradation-dependent effects using this compound.
Protocol 1: Western Blot for BRAF Degradation and MAPK Pathway Inhibition
This protocol is designed to measure the degradation of BRAF and assess the phosphorylation status of downstream effectors MEK and ERK.
Materials:
-
SJF-0628 and this compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRAF, anti-phospho-MEK, anti-phospho-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of SJF-0628 or this compound. Include a vehicle-only control (e.g., 0.1% DMSO). A typical concentration range for SJF-0628 is 1 nM to 1000 nM.[7] Use equivalent concentrations for this compound.
-
Incubation: Incubate cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[5][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.[9]
-
Immunoblotting:
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control.
Caption: Experimental workflow for Western blot analysis.
Protocol 2: Cell Viability Assay
This protocol assesses the functional consequence of BRAF degradation on cell proliferation.
Materials:
-
Cell lines (e.g., SK-MEL-28, SK-MEL-239 C4)[5]
-
SJF-0628 and this compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, resazurin)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density.
-
Compound Treatment: Treat the cells with a serial dilution of SJF-0628 or this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[9][12]
-
Assay: Add the viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the luminescence or absorbance on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the EC₅₀ value.
BRAF Signaling Pathway
BRAF is a serine/threonine kinase that is a central component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell growth, proliferation, and survival.[13][14] Oncogenic mutations, such as BRAF V600E, lead to constitutive activation of this pathway, driving tumorigenesis.[15][16] SJF-0628-mediated degradation of BRAF effectively shuts down this signaling cascade.
Caption: BRAF signaling pathway and the effect of SJF-0628.
References
- 1. researchgate.net [researchgate.net]
- 2. SJF 0661 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. lifesensors.com [lifesensors.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]
- 15. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of SJF-0661 in Targeted Protein Degradation Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
SJF-0661 is a critical negative control agent for use in targeted protein degradation (TPD) studies involving the BRAF-targeting Proteolysis Targeting Chimac (PROTAC), SJF-0628. Structurally, this compound is nearly identical to SJF-0628, containing the same BRAF-binding warhead (a derivative of vemurafenib) and linker. However, a key stereochemical inversion in the von Hippel-Lindau (VHL) E3 ligase-binding ligand renders this compound incapable of recruiting the VHL E3 ligase. This property makes this compound an indispensable tool for verifying that the observed degradation of BRAF by SJF-0628 is a direct result of PROTAC-mediated ubiquitination and subsequent proteasomal degradation, rather than off-target effects of the warhead or linker. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in conjunction with SJF-0628 to validate on-target PROTAC activity.
Introduction to this compound as a Negative Control
In the field of targeted protein degradation, PROTACs have emerged as a powerful modality for the selective elimination of disease-causing proteins. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.
To ensure that the observed degradation of the target protein is a direct consequence of the PROTAC's mechanism of action, it is essential to use appropriate negative controls. This compound serves as an ideal negative control for the BRAF-targeting PROTAC SJF-0628. SJF-0628 is designed to induce the degradation of mutant BRAF proteins, which are implicated in various cancers. This compound has an identical warhead and linker to SJF-0628 but possesses an inverted hydroxyl group in the VHL ligand, which ablates its ability to bind to the VHL E3 ligase.[1][2] Consequently, this compound can bind to BRAF but cannot induce its degradation, allowing researchers to dissect the specific effects of VHL-mediated degradation from other potential pharmacological effects of the molecule.
Data Presentation
The following tables summarize the quantitative data for the BRAF-targeting PROTAC SJF-0628 and its negative control, this compound, across various cancer cell lines. This data highlights the potent and selective degradation of mutant BRAF by SJF-0628 and the lack of degradation activity of this compound.
Table 1: In Vitro Degradation of BRAF by SJF-0628
| Cell Line | BRAF Mutation Status | DC50 (nM) | Dmax (%) | Reference |
| SK-MEL-28 | Homozygous BRAFV600E | 6.8 | >95 | [1] |
| A375 | Homozygous BRAFV600E | Not explicitly stated, but potent degradation observed | >90 (in vivo) | [1] |
| SK-MEL-239 C4 | Heterozygous BRAFV600E | 72 | >80 | [1] |
| SK-MEL-246 | Class 2 BRAFG469A | 15 | >95 | [1] |
| H1666 | Heterozygous Class 3 BRAFG466V | 29 | >80 | [1] |
| CAL-12-T | Homozygous Class 3 BRAFG466V | 23 | >90 | [1] |
| HCC-364 vr1 | BRAFWT/BRAF-p61V600E | 147 | >90 | [1] |
Table 2: Cell Viability Inhibition by SJF-0628 and this compound
| Cell Line | Compound | EC50 (nM) | Reference |
| SK-MEL-28 | SJF-0628 | 37 ± 1.2 | [1] |
| SK-MEL-28 | This compound | 243 ± 1.09 | [1] |
| SK-MEL-239 C4 | SJF-0628 | 218 ± 1.06 | [1] |
| SK-MEL-239 C4 | This compound | Minimal effect | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental processes and biological pathways involved, the following diagrams are provided.
Caption: Mechanism of action for the BRAF-targeting PROTAC SJF-0628.
Caption: Experimental workflow for validating PROTAC activity using this compound.
Caption: The BRAF/MAPK signaling pathway and the point of intervention for SJF-0628.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of SJF-0628 and validate its mechanism of action using this compound as a negative control.
Protocol 1: Western Blot Analysis of BRAF Degradation
Objective: To determine the dose-dependent degradation of BRAF protein in cancer cells treated with SJF-0628 and to confirm the lack of degradation with this compound.
Materials:
-
Cancer cell lines (e.g., SK-MEL-28, A375)
-
SJF-0628 and this compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRAF, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SJF-0628 and this compound in cell culture medium. A typical concentration range is 1 nM to 10 µM. Treat the cells with the compounds or vehicle control (DMSO) and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRAF antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading control antibody (e.g., anti-GAPDH).
-
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the BRAF signal to the loading control to determine the percentage of remaining BRAF protein relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of BRAF degradation by SJF-0628 on cell viability and to compare it with the effect of the non-degrading control, this compound.
Materials:
-
Cancer cell lines
-
SJF-0628 and this compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of SJF-0628, this compound, or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control (100% viability) and plot the percentage of viability against the compound concentration. Calculate the EC50 value for each compound.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of a ternary complex between BRAF, SJF-0628, and the VHL E3 ligase, and the inability of this compound to form this complex.
Materials:
-
Cell line overexpressing tagged VHL (e.g., GST-VHL) and BRAF
-
SJF-0628 and this compound
-
Lysis buffer for Co-IP
-
Antibody against the VHL tag (e.g., anti-GST) conjugated to beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-BRAF, anti-VHL tag
Procedure:
-
Cell Treatment and Lysis: Treat cells with SJF-0628, this compound, or vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with antibody-conjugated beads against the VHL tag to pull down the VHL E3 ligase complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against BRAF and the VHL tag. The presence of BRAF in the SJF-0628-treated sample, but not in the this compound or vehicle-treated samples, indicates the formation of a PROTAC-induced ternary complex.[1]
Conclusion
This compound is an essential negative control for researchers working with the BRAF-targeting PROTAC SJF-0628. Its inability to recruit the VHL E3 ligase allows for the unambiguous demonstration that the degradation of BRAF is a direct result of the PROTAC's intended mechanism of action. By following the protocols outlined in these application notes, researchers can confidently validate their findings and contribute to the advancement of targeted protein degradation as a therapeutic strategy.
References
Application Notes and Protocols: Validating SJF-0628 Activity Using SJF-0661
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the inactive control compound, SJF-0661, to validate the specific proteasome-dependent degradation activity of the BRAF-targeting PROTAC®, SJF-0628.
Introduction
SJF-0628 is a potent and selective degrader of mutant BRAF, a key oncogenic driver in several cancers.[1][2][3] It is a proteolysis-targeting chimera (PROTAC) that links the BRAF inhibitor vemurafenib (B611658) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This bifunctional design brings mutant BRAF into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This targeted degradation of BRAF inhibits the downstream MAPK/ERK signaling pathway, ultimately suppressing cancer cell proliferation.[1][6]
To ensure that the observed biological effects of SJF-0628 are a direct result of BRAF degradation and not merely its inhibition, it is crucial to use a proper negative control. This compound is the ideal negative control for these experiments.[7][8] It is an epimer of SJF-0628, sharing an identical chemical structure except for an inverted hydroxyl group in the VHL ligand.[8][9] This subtle modification prevents this compound from binding to VHL, rendering it incapable of inducing BRAF degradation.[8][9] However, this compound can still bind to and inhibit BRAF due to the presence of the vemurafenib moiety.[8] By comparing the effects of SJF-0628 and this compound, researchers can definitively attribute the unique activities of SJF-0628 to its degradation mechanism.
Data Presentation
The following tables summarize the key quantitative data for SJF-0628 and its negative control, this compound.
| Compound | Description | Target | E3 Ligase Ligand | Mechanism of Action |
| SJF-0628 | BRAF PROTAC Degrader | Mutant BRAF (e.g., V600E) | VHL | Induces proteasomal degradation of mutant BRAF |
| This compound | Negative Control | Mutant BRAF (e.g., V600E) | Inactive VHL Ligand | Binds to BRAF (inhibitor) but does not induce degradation |
| Parameter | SJF-0628 | This compound | Cell Line Example | Reference |
| BRAF V600E Degradation (DC50) | 6.8 nM - 28 nM | No degradation | SK-MEL-28 | [3][4] |
| Cell Growth Inhibition (EC50) | 37 nM | 243 nM | SK-MEL-28 | [8] |
| ERK Phosphorylation Inhibition (IC50) | ~10 nM | Inhibition observed, but less potent than degradation-mediated effect of SJF-0628 | SK-MEL-28 | [3][4] |
Experimental Protocols
Here are detailed protocols for key experiments to validate the activity of SJF-0628 using this compound.
Protocol 1: Western Blot Analysis of BRAF Degradation
This protocol is designed to visually and quantitatively assess the degradation of BRAF protein in response to treatment with SJF-0628 and this compound.
Materials:
-
Cancer cell lines expressing mutant BRAF (e.g., SK-MEL-28, DU-4475, Colo-205)
-
SJF-0628
-
This compound
-
Proteasome inhibitor (e.g., MG-132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-BRAF, anti-phospho-MEK, anti-phospho-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of SJF-0628 (e.g., 1 nM to 1000 nM) and this compound at the same concentrations for a specified time (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
For proteasome inhibitor rescue experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding SJF-0628.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to the loading control.
-
Compare the levels of BRAF, p-MEK, and p-ERK across the different treatment groups.
-
Expected Results:
-
SJF-0628 will show a dose-dependent decrease in BRAF protein levels.
-
This compound will not cause a significant decrease in BRAF protein levels.
-
The proteasome inhibitor will rescue the SJF-0628-induced degradation of BRAF.
-
SJF-0628 will lead to a more profound and sustained inhibition of p-MEK and p-ERK compared to this compound.
Protocol 2: Cell Viability Assay
This protocol measures the effect of SJF-0628 and this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines expressing mutant BRAF
-
SJF-0628
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of SJF-0628 and this compound (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the EC50 values for each compound.
-
Expected Results:
-
SJF-0628 will exhibit a more potent inhibition of cell viability (lower EC50) compared to this compound, demonstrating the enhanced efficacy of protein degradation over mere inhibition.
Visualizations
Signaling Pathway
Caption: Mechanism of action of SJF-0628 in targeting mutant BRAF for degradation.
Experimental Workflow
Caption: Workflow for validating the degradation-dependent activity of SJF-0628.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJF-0628 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SJF-0661: A Negative Control for BRAF-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of SJF-0661, a critical negative control compound for experiments involving the BRAF-targeting Proteolysis Targeting Chimera (PROTAC), SJF-0628. Understanding the proper application of this compound is essential for validating that the observed biological effects of SJF-0628 are a direct result of BRAF protein degradation.
Introduction
This compound is a chemical analog of the BRAF-targeting PROTAC SJF-0628. It shares an identical chemical structure, including the BRAF-binding warhead and the linker, but possesses an inverted hydroxyl group on the von Hippel-Lindau (VHL) E3 ligase ligand.[1] This modification prevents this compound from engaging the VHL E3 ligase, thereby rendering it incapable of inducing the ubiquitination and subsequent proteasomal degradation of the BRAF protein. Its primary utility is to serve as a rigorous negative control in cell-based and in vivo experiments to differentiate the effects of BRAF degradation from other potential off-target or non-degradative effects of the parent compound, SJF-0628.
Recommended Cell Lines for this compound Treatment
The selection of appropriate cell lines for experiments with this compound should be guided by the research question and the specific BRAF mutation status relevant to the study. As this compound is a negative control for a BRAF degrader, it is recommended to use cell lines that are known to be sensitive to BRAF inhibition or degradation. The following table summarizes cell lines that have been used in studies with the active PROTAC, SJF-0628, and are therefore highly recommended for use with this compound.
Table 1: Recommended Cell Lines for this compound as a Negative Control
| Cancer Type | Cell Line | BRAF Mutation Status | Key Features & Rationale for Use |
| Melanoma | SK-MEL-28 | V600E (Homozygous) | Highly dependent on the MAPK pathway; sensitive to BRAF inhibitors.[2][3] |
| A375 | V600E (Homozygous) | Commonly used model for BRAF-mutant melanoma; robust response to BRAF-targeted therapies.[3][4] | |
| SK-MEL-239 C4 | V600E (Vemurafenib Resistant) | Useful for studying mechanisms of resistance to BRAF inhibitors. SJF-0628 has shown efficacy in this line.[1][2] | |
| SK-MEL-246 | Class 2 Mutant | Represents a different class of BRAF mutations, allowing for broader applicability studies.[2][5] | |
| Colorectal Cancer | Colo-205 | V600E | Demonstrates sensitivity to BRAF degradation-induced apoptosis.[1][6][7] |
| LS-411N | V600E | Another colorectal cancer model where SJF-0628 induces BRAF degradation.[1] | |
| HT-29 | V600E | A well-characterized colorectal adenocarcinoma cell line.[1][6][7] | |
| RKO | V600E | Exhibits partial resistance to BRAF degradation due to other oncogenic drivers, useful for combination studies.[1][6][7] | |
| Triple-Negative Breast Cancer | DU-4475 | V600E | A model for BRAF-mutant TNBC, sensitive to BRAF degradation-induced apoptosis.[1][6][7] |
| Non-Small Cell Lung Cancer | H1666 | G466V (Class 3) | Represents a kinase-impaired BRAF mutant, where degradation can target its scaffolding function.[1][3] |
| CAL-12-T | G466V (Class 3) | Another model for studying the effects of degrading kinase-impaired BRAF mutants.[1][3] |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of the active BRAF degrader SJF-0628. When using this compound as a negative control, it is expected that the compound will not exhibit significant degradation of BRAF or inhibition of cell viability.
Table 2: In Vitro Degradation Efficacy of SJF-0628
| Cell Line | BRAF Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| SK-MEL-28 | V600E | 6.8 | >95 | [3] |
| SK-MEL-239 C4 | V600E | 72 | N/A | [1] |
| SK-MEL-246 | Class 2 | 15 | N/A | [1] |
| H1666 | G466V | 29 | >80 | [1][3] |
| CAL-12-T | G466V | 23 | >90 | [1][3] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.
Table 3: In Vitro Anti-proliferative Activity of SJF-0628
| Cell Line | IC₅₀/EC₅₀ (nM) | Reference |
| DU-4475 | 163 | [1] |
| Colo-205 | 37.6 | [1] |
| LS-411N | 96.3 | [1] |
| HT-29 | 53.6 | [1] |
| SK-MEL-28 | 37 | [1] |
| SK-MEL-239 C4 | 218 | [1] |
IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below. When conducting these experiments, this compound should be run in parallel with SJF-0628 and a vehicle control (e.g., DMSO) to ensure rigorous validation of on-target effects.
Protocol 1: Cell Viability Assay
This protocol is used to assess the effect of this compound and SJF-0628 on cancer cell proliferation.
Materials:
-
Recommended cancer cell lines (from Table 1)
-
Complete cell culture medium
-
This compound and SJF-0628 (dissolved in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and SJF-0628 in complete culture medium. Add the compounds to the respective wells. Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data and determine the IC₅₀ values.
Protocol 2: Western Blot for BRAF Degradation and Pathway Analysis
This protocol is used to measure the levels of BRAF and downstream signaling proteins.
Materials:
-
Recommended cancer cell lines
-
This compound and SJF-0628
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRAF, anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound, SJF-0628, or vehicle for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the interaction between the PROTAC, the target protein (BRAF), and the E3 ligase (VHL). This compound should not induce the formation of this ternary complex.
Materials:
-
Recommended cancer cell lines
-
This compound and SJF-0628
-
Co-IP lysis buffer
-
Primary antibodies for immunoprecipitation (e.g., anti-VHL or anti-BRAF)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies for western blotting (e.g., anti-BRAF, anti-VHL)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, SJF-0628, or vehicle, then lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against BRAF and VHL.
Visualizations
BRAF Signaling Pathway and PROTAC Mechanism of Action
Caption: MAPK signaling pathway and the mechanism of SJF-0628-mediated BRAF degradation.
Experimental Workflow for Validating On-Target BRAF Degradation
Caption: Workflow for using this compound as a negative control to validate SJF-0628 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. SJF-0628 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJF-0661 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-0661 is a novel small molecule compound with potential applications in cell biology and drug discovery. These application notes provide a comprehensive guide to understanding its solubility characteristics and a detailed protocol for its preparation for use in cell culture experiments. Due to the novelty of this compound, the following protocols are based on established methodologies for similar small molecules and should be optimized as necessary for specific experimental conditions.
Solubility of this compound
The solubility of a compound is a critical factor in preparing stock solutions for in vitro assays. It is essential to determine the solubility of this compound in common laboratory solvents to ensure accurate and reproducible experimental results.
Recommended Solvents
Commonly used solvents for dissolving small molecule compounds for cell culture applications include dimethyl sulfoxide (B87167) (DMSO), ethanol, and sterile phosphate-buffered saline (PBS). The choice of solvent will depend on the chemical properties of this compound and the tolerance of the cell line to the solvent.
Quantitative Solubility Data
The following table summarizes the recommended starting concentrations for determining the solubility of this compound. Note: These values are placeholders and must be experimentally determined.
| Solvent | Recommended Starting Concentration for Solubility Testing | Experimentally Determined Solubility (mg/mL) | Molar Concentration (at Max Solubility) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | User to determine | User to calculate |
| Ethanol (100%, anhydrous) | 50 mg/mL | User to determine | User to calculate |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 1 mg/mL | User to determine | User to calculate |
Experimental Protocols
Protocol for Determining the Solubility of this compound
Objective: To determine the maximum solubility of this compound in DMSO, ethanol, and PBS.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (100%, anhydrous), molecular biology grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC (for quantification)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out a precise amount of this compound (e.g., 10 mg) and add it to a 1.5 mL microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the tube.
-
-
Equilibration:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Incubate the tube at room temperature (or 37°C to mimic physiological conditions) for 1-2 hours on a rotator or shaker to ensure the solution reaches equilibrium.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC for more accurate quantification).
-
Calculate the solubility in mg/mL.
-
Protocol for Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
DMSO, cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a desired volume and concentration of the stock solution (e.g., 10 mM).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound and place it in a sterile tube.
-
Add the appropriate volume of sterile DMSO.
-
Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be done with caution to avoid degradation.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. If necessary, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Preparing Working Solutions in Cell Culture Medium
Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution.
-
First, prepare an intermediate dilution of the stock solution in cell culture medium (e.g., 1:100 to make a 100 µM solution).
-
Vortex or gently mix the intermediate dilution immediately after adding the stock solution.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration (e.g., 1 µM, 10 µM).
-
-
Solvent Control:
-
Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from the effects of the solvent. The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to minimize toxicity.
-
-
Immediate Use: Add the prepared medium containing this compound to the cells immediately.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound for cell culture experiments.
Hypothetical Signaling Pathway Modulated by this compound
Caption: A hypothetical signaling cascade inhibited by this compound.
Application Notes and Protocols for Immunoprecipitation Experiments with SJF-0661, a Novel JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) techniques to characterize the effects of SJF-0661, a hypothetical novel small molecule inhibitor of Janus Kinase 2 (JAK2). The protocols outlined below are designed to enable researchers to investigate the target engagement of this compound, its impact on protein-protein interactions within the JAK-STAT signaling pathway, and its efficacy in inhibiting downstream signaling events.
Introduction to JAK-STAT Signaling and the Role of this compound
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines and growth factors, playing a pivotal role in processes such as immunity, cell proliferation, and apoptosis.[1][2] The pathway is initiated by the binding of a ligand to its corresponding receptor, leading to the activation of receptor-associated Janus kinases (JAKs).[3] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes.[1][3]
Dysregulation of the JAK-STAT pathway, particularly through hyperactivation of JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4][5] Small molecule inhibitors targeting JAK2, such as the hypothetical this compound, represent a promising therapeutic strategy.[5][6][7] Immunoprecipitation-based assays are invaluable tools for elucidating the mechanism of action of such inhibitors.[8]
Application 1: Assessing Target Engagement of this compound with JAK2
To confirm that this compound directly interacts with its intended target, JAK2, an immunoprecipitation experiment can be performed. This protocol describes the enrichment of total JAK2 from cell lysates treated with this compound, followed by Western blot analysis. A decrease in the amount of immunoprecipitated JAK2 in the presence of this compound could suggest that the inhibitor hinders the antibody's binding epitope, providing evidence of target engagement.
Experimental Protocol: Immunoprecipitation of Total JAK2
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEL 92.1.7, which expresses constitutively active JAK2V617F) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 12 hours).
2. Cell Lysis:
-
Harvest the cells and wash them once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.[9][10]
-
Incubate the cell suspension on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the total cell lysate.
3. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator.[11]
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.
4. Immunoprecipitation:
-
Add a validated anti-JAK2 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads to the mixture and incubate for an additional 2-4 hours at 4°C.
5. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
6. Elution:
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against JAK2.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
Data Presentation: Target Engagement of this compound
| This compound Concentration (µM) | Input (Total JAK2) | Immunoprecipitated JAK2 (Arbitrary Units) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 1.02 | 0.85 |
| 1 | 0.98 | 0.52 |
| 10 | 1.01 | 0.21 |
Application 2: Investigating the Effect of this compound on the JAK2-STAT3 Interaction
A key function of activated JAK2 is the recruitment and phosphorylation of STAT3. This compound, by inhibiting JAK2, is expected to disrupt this interaction. Co-immunoprecipitation can be employed to assess the association between JAK2 and STAT3 in the presence of the inhibitor.
Experimental Protocol: Co-Immunoprecipitation of JAK2 and STAT3
This protocol is similar to the immunoprecipitation of total JAK2, with the following key modifications:
-
Immunoprecipitation: Use an anti-JAK2 antibody to pull down JAK2 and its interacting partners.
-
Western Blot Analysis: After elution, probe the Western blot membrane for both JAK2 (to confirm successful immunoprecipitation) and STAT3 (to assess co-precipitation).
Data Presentation: Effect of this compound on JAK2-STAT3 Interaction
| This compound Concentration (µM) | IP: JAK2 | Co-IP: STAT3 (Arbitrary Units) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.99 | 0.76 |
| 1 | 1.03 | 0.35 |
| 10 | 0.97 | 0.12 |
Application 3: Determining the Inhibitory Effect of this compound on JAK2 Kinase Activity
The ultimate measure of a JAK2 inhibitor's efficacy is its ability to block the phosphorylation of downstream targets. Immunoprecipitation of phosphorylated STAT3 (p-STAT3) can be used to quantify the inhibitory effect of this compound on JAK2 kinase activity.
Experimental Protocol: Immunoprecipitation of Phosphorylated STAT3 (p-STAT3)
This protocol follows the general immunoprecipitation procedure with these specific steps:
-
Cell Stimulation: Prior to lysis, cells may need to be stimulated with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation, unless using a cell line with constitutive JAK2 activation.
-
Immunoprecipitation: Use an antibody specific for STAT3 phosphorylated at a key tyrosine residue (e.g., Tyr705).
-
Western Blot Analysis: Probe the resulting Western blot with an antibody against total STAT3 to normalize for the amount of immunoprecipitated protein.
Data Presentation: Inhibition of STAT3 Phosphorylation by this compound
| This compound Concentration (µM) | IP: p-STAT3 (Tyr705) | Total STAT3 in IP (Arbitrary Units) | Ratio (p-STAT3 / Total STAT3) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.68 | 0.98 | 0.69 |
| 1 | 0.25 | 1.01 | 0.25 |
| 10 | 0.08 | 0.99 | 0.08 |
Visualizations
JAK-STAT Signaling Pathway and Inhibition by this compound
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK2 phosphorylation.
Experimental Workflow for Immunoprecipitation
Caption: A generalized workflow for immunoprecipitation experiments to study the effects of this compound.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK2 inhibitors: are they the solution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SJF-0661
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of SJF-0661, a hypothetical inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. The protocols detailed below are designed to assess apoptosis, cell cycle progression, and target engagement in response to this compound treatment.
Introduction to this compound and the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. The JNK signaling pathway is activated by a wide range of cellular stresses, including inflammatory cytokines, UV radiation, and heat shock. Once activated, JNKs phosphorylate a variety of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[1][2] In many cancer types, the JNK pathway is aberrantly activated, contributing to tumor progression and survival.[2]
This compound is a novel, selective inhibitor of JNK. By blocking the kinase activity of JNK, this compound is hypothesized to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest, making it a promising candidate for cancer therapy. The following protocols describe the use of flow cytometry to investigate these potential anti-cancer effects of this compound.
JNK Signaling Pathway
The diagram below illustrates the central role of JNK in mediating cellular responses to stress signals, leading to the regulation of apoptosis and cell cycle progression.
Quantitative Data Summary
The following tables present hypothetical data from flow cytometry experiments on a cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.6 |
| This compound | 5 | 60.3 ± 4.5 | 25.4 ± 2.3 | 14.3 ± 1.8 |
| This compound | 10 | 35.1 ± 5.1 | 45.7 ± 3.9 | 19.2 ± 2.5 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.3 |
| This compound | 1 | 60.2 ± 3.1 | 25.3 ± 2.2 | 14.5 ± 1.5 |
| This compound | 5 | 70.8 ± 4.2 | 15.1 ± 1.8 | 14.1 ± 1.4 |
| This compound | 10 | 78.5 ± 5.5 | 8.2 ± 1.1 | 13.3 ± 1.2 |
Table 3: JNK Target Engagement by Receptor Occupancy Assay
| Treatment Group | Concentration (µM) | Free JNK (%) | JNK Occupancy by this compound (%) |
| Vehicle Control | 0 | 100 ± 0.0 | 0.0 ± 0.0 |
| This compound | 1 | 45.2 ± 3.7 | 54.8 ± 3.7 |
| This compound | 5 | 15.8 ± 2.1 | 84.2 ± 2.1 |
| This compound | 10 | 5.3 ± 1.2 | 94.7 ± 1.2 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis in cells treated with this compound using Annexin V-FITC and PI double staining, followed by flow cytometry.[3][4][5]
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with ice-cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound by staining the cellular DNA with Propidium Iodide.[6]
References
- 1. c-Jun regulates cell cycle progression and apoptosis by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and cell cycle arrest by a specific c-Jun NH2-terminal kinase (JNK) inhibitor, SP-600125, in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abpbio.com [abpbio.com]
- 6. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SJF-0661 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJF-0661, a BRAF targeting PROTAC. The information is presented in a question-and-answer format to directly address common challenges, with a focus on resolving insolubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a Proteolysis Targeting Chimera (PROTAC) that targets the BRAF protein. It is structurally similar to the active BRAF degrader SJF-0628 but contains an inverted hydroxyl group in the VHL ligand, rendering it unable to engage the VHL E3 ubiquitin ligase.[1] Consequently, this compound cannot induce the ubiquitination and subsequent degradation of its target. Its primary role in research is to serve as a negative control in experiments involving SJF-0628, helping to ensure that the observed effects are due to the degradation of the target protein and not other pharmacological effects of the compound.[1]
Q2: What are the known chemical properties of this compound?
The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2413035-43-3 |
| Chemical Formula | C₅₁H₅₇F₂N₉O₇S₂ |
| Molecular Weight | 1010.19 g/mol |
| Appearance | Solid powder |
| Purity | >98% (vendor specific) |
| Solubility | To be determined in common solvents |
Data sourced from MedKoo Biosciences.[1]
Q3: The datasheet for this compound states its solubility is "To be determined." Where should I start?
For novel or poorly characterized compounds like this compound, it is recommended to start with a small amount of the compound and test its solubility in common, cell-culture compatible organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common starting point for preparing stock solutions of hydrophobic compounds for cell culture experiments.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
Issue 1: this compound powder is not dissolving in my chosen organic solvent.
If you are encountering issues with dissolving the this compound powder to create a stock solution, follow these steps:
Recommended Protocol for Solubilizing this compound Powder:
-
Solvent Selection: Begin with anhydrous (water-free) DMSO.
-
Concentration: Aim for a high-concentration stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your cell culture media. The final concentration of DMSO in cell culture should ideally be below 0.5% to avoid cytotoxicity.
-
Dissolution Aids:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication: Use a bath sonicator for 5-10 minute intervals.
-
-
Visual Confirmation: Ensure the stock solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles.
Issue 2: A precipitate forms immediately when I add my this compound stock solution to the cell culture medium.
This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment. This "crashing out" is due to a rapid change in solvent polarity.
Troubleshooting Workflow for Media Precipitation:
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Detailed Methodologies:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, first perform an intermediate dilution in a smaller volume of serum-free media or Phosphate Buffered Saline (PBS). Then, add this intermediate dilution to the final volume of complete media.
-
Alternative Solubilizing Agents: If DMSO alone is insufficient, consider preparing the stock solution with a co-solvent or a solubilizing agent. It is crucial to test the toxicity of these agents on your specific cell line with a vehicle control.
| Solubilizing Agent | Recommended Starting Concentration | Considerations |
| DMSO | < 0.5% (v/v) in final media | Standard solvent, but can be toxic at higher concentrations. |
| PEG-400 | 1-5% (v/v) in final media | A co-solvent that can improve the solubility of hydrophobic compounds. |
| Tween 80 / Polysorbate 80 | 0.1-1% (v/v) in final media | Non-ionic surfactant that can form micelles to encapsulate the compound. |
| HP-β-CD | 1-5 mM in final media | Cyclodextrins can form inclusion complexes with hydrophobic molecules. |
Issue 3: The media containing this compound becomes cloudy over time during incubation.
Delayed precipitation can occur due to interactions with media components, temperature changes, or compound instability.
Preventative Measures for Delayed Precipitation:
-
Media Component Interaction: Test the solubility of this compound in basal media (without serum) to determine if serum proteins are causing the precipitation. If so, consider reducing the serum concentration if your cell line allows.
-
pH Stability: Ensure your media is adequately buffered (e.g., with HEPES) to maintain a stable pH.
-
Temperature Stability: Pre-warm all solutions to 37°C before mixing to minimize temperature-dependent solubility changes.
Experimental Protocol: General Workflow for Using this compound in Cell Culture
The following is a generalized workflow for treating cells with this compound as a negative control alongside its active counterpart, SJF-0628.
Caption: General experimental workflow for cell treatment with this compound.
Detailed Steps:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
Compound Preparation: Prepare fresh dilutions of this compound, the active compound (e.g., SJF-0628), and a vehicle control (media with the same concentration of solvent) immediately before use.
-
Treatment: Remove the old media from the cells and replace it with the media containing the compounds or vehicle control.
-
Analysis: After the desired incubation period, assess the effects of the treatments. For this compound, you would expect to see no significant degradation of the target protein (BRAF) compared to the vehicle control, while the active compound should show a marked decrease.
Signaling Pathway Context: BRAF and PROTAC Mechanism
This compound is designed to interact with the BRAF protein, a key component of the MAPK/ERK signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: The MAPK/ERK signaling pathway and the non-functional interaction of this compound.
This guide provides a starting point for troubleshooting insolubility issues with this compound. Due to the unique nature of each cell line and media combination, some empirical testing will be necessary to determine the optimal conditions for your specific experiment. Always include appropriate vehicle controls to account for any effects of the solvents or solubilizing agents.
References
Technical Support Center: Optimizing SJF-0661 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for SJF-0661, a novel selective inhibitor of the JAK/STAT signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial incubation time for this compound?
For initial experiments, an incubation time of 24 hours is recommended as a starting point. However, the optimal time can vary significantly depending on the cell type, the concentration of this compound used, and the specific biological endpoint being investigated. A time-course experiment is crucial to determine the ideal incubation period for your specific experimental setup.[1][2]
Q2: How does the concentration of this compound influence the optimal incubation time?
Generally, higher concentrations of this compound may elicit a more rapid response, potentially reducing the required incubation time. Conversely, lower concentrations might require a longer incubation period to achieve the desired effect. It is essential to conduct a dose-response experiment in conjunction with a time-course study to find the optimal combination of concentration and incubation time.[1]
Q3: For how long can I extend the incubation time with this compound?
While incubation times beyond 48 hours may be necessary for slow-growing cell lines or to observe long-term effects, it is critical to monitor cell viability. Prolonged exposure to any compound can lead to cytotoxicity or other off-target effects. We recommend performing a cell viability assay, such as MTT or trypan blue exclusion, in parallel with your primary experiment, especially for incubation times exceeding 48 hours.[1]
Q4: What are the signs of a suboptimal incubation time?
Suboptimal incubation periods can manifest in several ways:
-
Too short: No significant difference is observed between the this compound-treated and control groups, or the effect is very weak.
-
Too long: High levels of cell death are observed in the treated group compared to the control, or inconsistent results appear due to secondary, off-target effects.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on target phosphorylation after 6 hours. | 1. This compound concentration is too low.2. The cell line is resistant to this compound.3. Incorrect incubation time for the desired effect. | 1. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration.2. Verify the expression of JAK and STAT proteins in your cell line.3. For downstream effects like changes in protein expression or apoptosis, increase the incubation time to 24, 48, or 72 hours.[3][4] |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density.2. Uneven distribution of this compound in the culture medium.3. Variability in incubation time. | 1. Ensure a homogenous single-cell suspension before seeding.2. Thoroughly mix the medium after adding this compound.3. Standardize all incubation steps precisely.[4] |
| High levels of cell toxicity observed. | 1. Incubation time is too long.2. The concentration of this compound is too high. | 1. Reduce the incubation time based on time-course experiments.2. Lower the this compound concentration to a range closer to its IC50 value.[1][5] |
Data Presentation
Table 1: Time-Dependent Inhibition of STAT3 Phosphorylation by this compound in HCT116 Cells
| Incubation Time (hours) | p-STAT3 (Tyr705) Level (% of Control) | Cell Viability (%) |
| 0 (Control) | 100% | 100% |
| 2 | 45% | 98% |
| 6 | 22% | 97% |
| 12 | 15% | 95% |
| 24 | 12% | 92% |
| 48 | 10% | 85% |
This table presents example data and should be populated with the user's own experimental results.
Table 2: Effect of this compound Incubation Time on Downstream Gene Expression (SOCS3)
| Incubation Time (hours) | SOCS3 mRNA Fold Change |
| 0 (Control) | 1.0 |
| 6 | 3.5 |
| 12 | 8.2 |
| 24 | 15.6 |
| 48 | 12.1 |
This table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols
Protocol 1: Time-Course Experiment for p-STAT3 Inhibition
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a serum-free medium and incubate for 12 hours to synchronize the cells and reduce basal pathway activation.[4]
-
This compound Treatment: Treat the cells with 100 nM this compound for various incubation times (e.g., 2, 6, 12, 24, and 48 hours). Include a vehicle control (e.g., 0.1% DMSO).[4][5]
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies for p-STAT3 (Tyr705) and total STAT3.[3]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength.
Visualizations
Caption: this compound mechanism of action in the JAK/STAT signaling pathway.
Caption: Workflow for a time-course experiment to optimize incubation time.
References
Technical Support Center: Troubleshooting SJF-0661 Assays
This guide provides troubleshooting advice for researchers using SJF-0661 who are not observing the expected experimental effect. The following information is structured to help you identify and resolve common issues encountered in cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the target protein, Target-X. It functions by simultaneously binding to Target-X and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of Target-X, marking it for degradation by the proteasome.
Caption: Mechanism of action for this compound, a PROTAC that induces Target-X degradation.
Troubleshooting Guide: Why is this compound not showing an effect?
If you are not observing the degradation of Target-X or a related downstream phenotype, please review the following potential causes and suggested solutions.
Caption: A logical workflow for troubleshooting failed this compound experiments.
Issues with Compound Integrity and Handling
The stability and solubility of this compound are critical for its activity. Improper storage or handling can lead to compound degradation or precipitation.
Q2: How should I properly store and handle this compound?
-
Storage: Store the lyophilized powder at -20°C or -80°C. Once reconstituted in a solvent like DMSO, store aliquots at -80°C to minimize freeze-thaw cycles.
-
Solubility: this compound has limited solubility in aqueous media. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it into your final assay medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%, as higher concentrations can be cytotoxic.
Quantitative Data: this compound Properties
| Property | Value | Notes |
| Molecular Weight | 850.4 g/mol | |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 58.8 mM) | |
| Solubility in PBS | < 0.1 mg/mL | Prone to precipitation in aqueous solutions. |
| Stability | Stable for >1 year at -20°C as solid | In DMSO, stable for 3 months at -80°C. |
| Recommended Dose | 1 nM - 10 µM | Perform a dose-response curve to find the optimal concentration. |
Problems with Assay Conditions
The experimental parameters of your assay, such as incubation time and compound concentration, can significantly impact the outcome.
Q3: I'm not seeing Target-X degradation. What concentration of this compound and incubation time should I use?
The efficacy of a PROTAC can be highly dependent on both dose and time.
-
Dose-Response: A classic "hook effect" can be observed with PROTACs, where efficacy decreases at very high concentrations due to the formation of inactive binary complexes instead of the required ternary complex. It is crucial to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to identify the optimal concentration for degradation.
-
Time Course: Protein degradation is a time-dependent process. A typical time course experiment might involve treating cells for 4, 8, 16, and 24 hours to determine the optimal endpoint.
Issues Related to the Cellular System
The biological context of your cell line is fundamental to the function of this compound.
Q4: Could my cell line be the reason for the lack of effect?
Yes, several factors related to your chosen cell line can prevent this compound from working:
-
Target-X Expression: Confirm that your cell line expresses detectable levels of Target-X protein. If expression is too low, its degradation will be difficult to measure.
-
E3 Ligase Expression: this compound requires a specific E3 ubiquitin ligase to function. Verify that your cell line expresses this required E3 ligase.
-
Cellular Permeability: Ensure that this compound can penetrate the cell membrane to reach its intracellular targets.
-
Cytotoxicity: At high concentrations or after long incubation times, this compound may induce cytotoxicity, which can confound your results. Always run a parallel cell viability assay.
Problems with the Detection Method
Even if this compound is successfully degrading Target-X, your method of detection may not be sensitive enough to capture the change.
Q5: My Western blot does not show a decrease in Target-X. What could be wrong?
-
Antibody Quality: Ensure your primary antibody is specific and sensitive for Target-X. Validate the antibody using positive and negative controls (e.g., cells overexpressing Target-X or a knockout cell line).
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful, particularly for high or low molecular weight proteins.
Key Experimental Protocols
Protocol 1: Western Blot for Target-X Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Target-X overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate.
-
-
Analysis: Quantify the band intensity for Target-X and normalize it to the loading control.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentrations of this compound used in your primary assay. Include a "cells only" control and a "no cells" background control.
-
Incubation: Incubate for the same duration as your primary assay.
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control to determine the percentage of viable cells at each concentration.
Off-target effects of SJF-0661 and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SJF-0661 in their experiments. The focus is to address potential off-target effects and provide guidance on their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is the inactive epimer of the BRAF-targeting Proteolysis Targeting Chimera (PROTAC), SJF-0628. It is designed as a negative control for in-cell and in-vivo experiments involving SJF-0628.[1] Due to an inverted hydroxyl group in its von Hippel-Lindau (VHL) E3 ligase ligand, this compound is unable to bind to VHL and, therefore, cannot induce the ubiquitination and subsequent degradation of its target protein, BRAF.[1]
Q2: I am observing a biological effect with my this compound control. Is this expected?
A2: No, this is not the intended behavior of this compound. Since it is designed to be inactive as a PROTAC, any observed cellular phenotype should be considered a potential off-target effect. Such effects may arise from the warhead component of the molecule, which is derived from the BRAF inhibitor vemurafenib (B611658).[1]
Q3: What are the potential off-target effects of this compound?
A3: The off-target effects of this compound are likely to be similar to those of its parent BRAF inhibitor, vemurafenib. A well-documented off-target effect of vemurafenib is the paradoxical activation of the MAPK signaling pathway in BRAF wild-type cells.[2] Additionally, BRAF inhibitors have been shown to have diverse off-target effects on other kinases and cellular pathways.[3][4]
Q4: How can I confirm that the effects I'm seeing are indeed off-target effects of this compound?
A4: To confirm off-target effects, a systematic approach is recommended. This includes performing dose-response experiments to establish a clear relationship between the concentration of this compound and the observed phenotype. Additionally, employing orthogonal validation methods, such as using a structurally unrelated BRAF inhibitor as a control, can help to dissect the effects. For definitive identification of off-target proteins, advanced techniques like chemical proteomics, kinome scanning, or a Cellular Thermal Shift Assay (CETSA) are recommended.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed with this compound Treatment
Possible Cause: The warhead of this compound, derived from vemurafenib, may be engaging with unintended cellular targets, leading to a biological response. This is a known phenomenon with some kinase inhibitors, which can have a degree of promiscuity.[5]
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through methods like LC-MS and NMR.
-
Dose-Response Analysis: Perform a detailed dose-response curve with this compound to understand the concentration at which the phenotype appears.
-
Use an Alternative Negative Control: If possible, use a different type of negative control, such as a PROTAC with a mutated warhead that does not bind BRAF but retains the VHL ligand.
-
Orthogonal Validation: Treat cells with the warhead molecule (vemurafenib) alone to see if it recapitulates the observed phenotype.
-
Identify Off-Target Proteins: Employ unbiased, proteome-wide methods to identify the specific off-target proteins. (See Experimental Protocols below).
Problem 2: Paradoxical Activation of a Signaling Pathway
Possible Cause: A known off-target effect of BRAF inhibitors like vemurafenib is the paradoxical activation of the MAPK pathway in cells that do not harbor the BRAF V600E mutation.[2] This occurs through the transactivation of RAF dimers.
Troubleshooting Steps:
-
Assess BRAF Mutation Status: Confirm the BRAF mutation status of your cell line. Paradoxical activation is typically observed in BRAF wild-type cells.
-
Monitor Pathway Activation: Perform a time-course and dose-response experiment with this compound and measure the phosphorylation status of key downstream effectors of the MAPK pathway (e.g., MEK, ERK) by Western blot.
-
Compare with Active PROTAC: Compare the signaling effects of this compound with its active counterpart, SJF-0628. SJF-0628 should lead to BRAF degradation and subsequent pathway inhibition in BRAF-mutant cells.[6]
Quantitative Data Summary
Since specific quantitative data for this compound off-targets is not publicly available, the following table provides a hypothetical example of what kinome scan data might look like, illustrating how off-target kinases can be identified and prioritized for further investigation.
| Kinase Target | Percent of Control (%) @ 1µM this compound | Potential Off-Target? |
| BRAF | 15 | Yes (On-target for warhead) |
| SRC | 35 | Yes |
| LCK | 42 | Yes |
| FYN | 55 | Possible |
| EGFR | 95 | No |
| AKT1 | 98 | No |
Note: This table is for illustrative purposes only. The "Percent of Control" represents the remaining kinase activity in the presence of the compound. A lower percentage indicates stronger binding.
Experimental Protocols
Global Proteomics for Unbiased Off-Target Identification
This protocol provides a general workflow for identifying protein abundance changes induced by this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with this compound at the lowest concentration that produces the off-target phenotype. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between this compound-treated and vehicle-treated samples to identify proteins with significantly altered levels.
Kinome Scanning for Kinase Off-Target Profiling
Kinome scanning services (e.g., KINOMEscan®) can be used to assess the binding of this compound against a large panel of kinases.[7][8]
-
Compound Submission: Submit a sample of this compound to a commercial vendor that offers kinome profiling services.
-
Assay Principle: The assay typically involves a competition binding assay where the test compound (this compound) competes with a labeled ligand for binding to a panel of kinases.
-
Data Interpretation: The results are usually provided as the percentage of remaining kinase activity in the presence of the compound. Strong inhibition of a kinase indicates a potential off-target interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular context.[9][10][11]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. Ligand binding will stabilize the target protein, leading to a higher melting temperature.
-
Protein Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature by Western blot or mass spectrometry. A shift in the melting curve for a specific protein in the presence of this compound indicates direct binding.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of SJF-0661 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the BRAF-targeting PROTAC, SJF-0661. Given the limited publicly available stability data for this compound, this guide focuses on general principles and best practices for improving the stability of PROTACs in solution, using this compound as a representative example.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues related to the stability of this compound in experimental solutions.
Issue 1: Precipitation of this compound in Aqueous Buffers
Possible Causes:
-
Low aqueous solubility of the PROTAC molecule.
-
Incorrect pH of the buffer.
-
High concentration of the compound exceeding its solubility limit.
-
Interaction with buffer components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Solubility Limit: Attempt to find any available solubility data for this compound or similar PROTACs. If no data is available, perform a preliminary solubility test by preparing a dilution series to determine the approximate solubility in your specific buffer.
-
Optimize Buffer pH: The solubility of small molecules can be highly dependent on pH.[] Systematically vary the pH of your buffer to identify a range where this compound exhibits maximum solubility.
-
Introduce a Co-solvent: For poorly soluble compounds, the addition of a small percentage of an organic co-solvent can significantly improve solubility.[]
-
Recommended Co-solvents: DMSO, ethanol, or PEG400.
-
Protocol: Start with a low percentage (e.g., 1-5%) of the co-solvent and gradually increase it, while monitoring for precipitation. Be mindful that high concentrations of organic solvents may affect cellular assays.
-
-
Screen Different Buffer Systems: Some buffer components may interact with this compound, leading to precipitation. Test alternative buffer systems (e.g., PBS, HEPES, Tris) to identify one that is more compatible.
-
Advanced Formulation Strategies: If precipitation remains an issue, consider more advanced formulation techniques such as the use of surfactants, or encapsulation in lipid-based nanoparticles or micelles.[2][3]
Issue 2: Degradation of this compound During Experiments
Possible Causes:
-
Hydrolysis of labile functional groups.
-
Oxidation.
-
Enzymatic degradation in biological matrices.
-
Photodegradation.
Troubleshooting Workflow:
References
Technical Support Center: Investigating SJF-0661 and BRAF Interaction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to confirm the binding of the compound SJF-0661 to its target protein, BRAF.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected interaction with BRAF?
A1: this compound is a chemical probe used as a negative control for the BRAF-targeting PROTAC (Proteolysis Targeting Chimera) degrader, SJF-0628.[1][2][3] It is composed of the BRAF inhibitor vemurafenib, a linker, and a VHL E3 ligase ligand that has been chemically modified to be inactive.[1][2][3] Therefore, this compound is designed to bind to and inhibit the kinase activity of BRAF, but it should not induce its degradation.[1][4]
Q2: How can I confirm that this compound is binding directly to BRAF in a purified system?
A2: Direct binding of this compound to purified BRAF protein can be confirmed using a variety of biophysical and biochemical assays. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.[5][][7][8][9] Please refer to the "Biochemical and Biophysical Assays" section for detailed protocols.
Q3: How can I demonstrate that this compound engages BRAF inside a cell?
A3: Cellular target engagement assays are crucial to confirm that this compound can cross the cell membrane and bind to BRAF in its native environment.[10][11][12][13] Techniques like the Cellular Thermal Shift Assay (CETSA) and analysis of downstream signaling pathways are highly recommended. Detailed protocols are available in the "Cellular Assays" section.
Q4: What is the expected downstream effect of this compound binding to BRAF?
A4: BRAF is a key component of the MAPK/ERK signaling pathway.[14][15][16] Upon binding and inhibition of BRAF by this compound, a decrease in the phosphorylation of downstream kinases MEK and ERK is expected.[1][17][18] This can be monitored by Western blotting.
Troubleshooting Guides and Experimental Protocols
This section provides detailed methodologies for key experiments to confirm the interaction between this compound and BRAF.
Biochemical and Biophysical Assays (Direct Binding)
These assays utilize purified recombinant BRAF protein to directly measure its interaction with this compound.
1. In Vitro Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of BRAF. A common method involves quantifying the amount of ATP consumed during the phosphorylation of a substrate, such as MEK1.[19][20][21]
Experimental Protocol: BRAF In Vitro Kinase Assay
Materials:
-
Recombinant human BRAF (V600E mutant is commonly used)
-
Inactive MEK1 (substrate)
-
ATP
-
This compound
-
Kinase assay buffer
-
Luminescence-based kinase activity kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the BRAF enzyme, the inactive MEK1 substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to BRAF kinase activity.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of BRAF activity.
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of this compound to BRAF, providing a complete thermodynamic profile of the interaction.[][7][9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Materials:
-
Purified, concentrated BRAF protein
-
This compound
-
ITC buffer (e.g., PBS or HEPES, pH 7.4)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the BRAF protein and dissolve this compound in the same ITC buffer to minimize buffer mismatch effects.
-
Load the BRAF protein into the sample cell of the calorimeter.
-
Load this compound into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the BRAF solution.
-
Measure the heat change after each injection.
-
The resulting data is a binding isotherm, which can be fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
3. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of this compound to BRAF in real-time.[22]
Experimental Protocol: Surface Plasmon Resonance (SPR)
Materials:
-
Purified BRAF protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit for protein immobilization
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the purified BRAF protein onto the surface of a sensor chip.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the chip surface containing the immobilized BRAF.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.
-
The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Quantitative Data Summary for Biochemical/Biophysical Assays
| Assay | Key Parameters Measured | Typical Expected Outcome for this compound Binding to BRAF |
| In Vitro Kinase Assay | IC50 | Low nanomolar to micromolar IC50 value, indicating potent inhibition of BRAF kinase activity. |
| Isothermal Titration Calorimetry (ITC) | Kd, Stoichiometry (n), ΔH, ΔS | A measurable Kd in the nanomolar to micromolar range, confirming direct binding and providing thermodynamic details. |
| Surface Plasmon Resonance (SPR) | ka, kd, Kd | Real-time binding with measurable association and dissociation rates, yielding a Kd consistent with other assays. |
Cellular Assays (Target Engagement)
These assays are performed in a cellular context to confirm that this compound interacts with BRAF within the cell.
1. Western Blot Analysis of the MAPK Pathway
This is a fundamental method to assess the functional consequence of BRAF inhibition by this compound in cells.[17]
Experimental Protocol: Western Blot Analysis
Materials:
-
Cancer cell line with a known BRAF mutation (e.g., A375, SK-MEL-28)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-BRAF, anti-phospho-MEK (p-MEK), anti-MEK, anti-phospho-ERK (p-ERK), anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture the cells and treat them with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of MEK and ERK, as well as total BRAF.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the ratio of p-MEK/MEK and p-ERK/ERK with increasing concentrations of this compound indicates target engagement and inhibition of the BRAF signaling pathway. Total BRAF levels should remain unchanged.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cancer cell line expressing BRAF
-
This compound
-
PBS and cell lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blotting or ELISA equipment
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble BRAF in the supernatant by Western blotting or ELISA.
-
Binding of this compound is expected to increase the thermal stability of BRAF, resulting in more soluble BRAF protein at higher temperatures compared to the vehicle-treated control.
Quantitative Data Summary for Cellular Assays
| Assay | Key Parameters Measured | Typical Expected Outcome for this compound in BRAF-mutant cells |
| Western Blot Analysis of MAPK Pathway | Relative levels of p-MEK/MEK and p-ERK/ERK | Dose-dependent decrease in the phosphorylation of MEK and ERK. Total BRAF levels should remain constant, confirming inhibition without degradation. |
| Cellular Thermal Shift Assay (CETSA) | Thermal stabilization of BRAF (melting temperature shift) | A shift in the melting curve of BRAF to higher temperatures in the presence of this compound, indicating direct binding and stabilization of the protein in the cellular environment. |
Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway and the inhibitory point of this compound on BRAF.
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 13. Target Engagement Assays [emea.discoverx.com]
- 14. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Troubleshooting SJF-0661 Control Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results with the SJF-0661 control compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing degradation of BRAF protein when using this compound, which is supposed to be an inactive control. What could be the reason for this?
A1: This is an unexpected result, as this compound is designed to be the negative control for the BRAF-targeting PROTAC SJF-0628. This compound possesses an identical warhead and linker to SJF-0628 but contains an inverted hydroxyl group in its VHL ligand.[1] This modification prevents its engagement with the VHL E3 ubiquitin ligase, thereby inhibiting the ubiquitination and subsequent degradation of the BRAF protein.[1]
Potential causes for observing BRAF degradation with this compound include:
-
Compound Mix-Up: The most common reason is a simple mix-up of vials containing this compound and the active compound, SJF-0628. We recommend clearly labeling all tubes and maintaining stringent laboratory notebook practices.
-
Contamination: The this compound stock solution may have been contaminated with the active SJF-0628 compound. Prepare fresh stock solutions from the original powders to rule out this possibility.
-
Off-Target Effects at High Concentrations: While designed as a negative control, exceptionally high concentrations of any compound can sometimes lead to non-specific or off-target effects. It is crucial to use this compound at the same concentration as the active PROTAC.
-
Experimental Artifacts: Ensure that the observed protein degradation is not an artifact of the experimental procedure. Include appropriate vehicle controls (e.g., DMSO) and untreated samples in your experiments.
To troubleshoot this issue, we recommend performing a dose-response experiment comparing SJF-0628 and this compound, analyzing BRAF protein levels via Western Blot.
Q2: My results show no difference between the vehicle control and the this compound treated group, but the active compound (SJF-0628) is also not showing any BRAF degradation. What should I do?
A2: If both the negative control (this compound) and the active compound (SJF-0628) are not inducing BRAF degradation, it is likely that there is an issue with the experimental setup or the reagents.
Here are some troubleshooting steps:
-
Cell Line Sensitivity: Confirm that the cell line you are using expresses a form of BRAF that is susceptible to degradation by SJF-0628.
-
Compound Integrity: Ensure that the active compound, SJF-0628, has not degraded. Check the storage conditions and consider using a fresh vial.
-
Treatment Time and Concentration: The concentration of the PROTAC and the duration of the treatment may not be optimal. Perform a time-course and dose-response experiment to determine the optimal conditions for BRAF degradation with SJF-0628.
-
Reagent and Protocol Verification: Review your experimental protocol, including cell seeding density, lysis buffer composition, and Western Blotting procedure. Ensure all reagents are fresh and properly prepared.
Q3: Can this compound be used to study cellular phenotypes unrelated to BRAF degradation?
A3: While this compound is primarily designed as a negative control for BRAF degradation studies, it can be a useful tool to investigate potential off-target effects of the chemical scaffold shared with SJF-0628. If you observe a cellular phenotype with SJF-0628 that is independent of BRAF degradation, treating cells with this compound at the same concentration can help determine if this phenotype is due to the engagement of other cellular targets by the warhead or linker components.
Experimental Protocols
Western Blotting for BRAF Degradation
This protocol is designed to assess the levels of BRAF protein in cell lysates following treatment with SJF-0628 and this compound.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with the desired concentrations of SJF-0628, this compound, or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRAF overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) to Assess VHL Engagement
This protocol is used to determine if SJF-0628, but not this compound, can induce the interaction between BRAF and VHL.
-
Cell Treatment and Lysis: Treat cells with SJF-0628, this compound, or vehicle control as described above. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against VHL overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western Blotting using antibodies against BRAF and VHL. An increased amount of BRAF in the VHL immunoprecipitate from SJF-0628-treated cells would indicate PROTAC-induced complex formation.
-
Data Presentation
Table 1: Representative BRAF Protein Levels Following Treatment with SJF-0628 and this compound
| Compound | Concentration (nM) | BRAF Protein Level (% of Vehicle) |
| Vehicle (DMSO) | - | 100% |
| SJF-0628 | 1 | 85% |
| SJF-0628 | 10 | 50% |
| SJF-0628 | 100 | 15% |
| This compound | 1 | 98% |
| This compound | 10 | 95% |
| This compound | 100 | 92% |
Table 2: Representative Co-Immunoprecipitation Results for VHL-BRAF Interaction
| Treatment | VHL IP: BRAF Signal (Arbitrary Units) |
| Vehicle (DMSO) | 5 |
| SJF-0628 (100 nM) | 85 |
| This compound (100 nM) | 7 |
Visualizations
Caption: Mechanism of action for SJF-0628 vs. the inactive control this compound.
Caption: Simplified BRAF signaling pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of SJF-0661
Disclaimer: As of December 2025, publicly available data on SJF-0661 is limited. This guide is based on established principles for in-vitro cytotoxicity studies of novel compounds and provides general troubleshooting advice. All protocols and recommendations should be adapted and validated for your specific experimental conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering cell viability issues when working with high concentrations of the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in mammalian cell lines?
A1: Specific cytotoxic concentrations (CC50) for this compound have not been widely published. As with any novel compound, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) for your specific cell line of interest.
Q2: At high concentrations, I'm observing a decrease in cell viability, but the results are not consistent. What could be the cause?
A2: Inconsistent results at high concentrations of a test compound can stem from several factors, including compound solubility, solvent effects, and assay interference. It is also possible that the compound degrades over the course of the experiment. We recommend a systematic approach to troubleshooting, starting with a visual inspection of your culture medium for any signs of precipitation.
Q3: My MTT assay results show an increase in absorbance at high this compound concentrations, suggesting increased viability, which contradicts microscopic observations of cell death. Why is this happening?
A3: This phenomenon can be caused by direct interference of the compound with the MTT reagent. Some compounds can chemically reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal that is independent of cell metabolic activity. To confirm this, it is advisable to run a cell-free control experiment.
Troubleshooting Guide
Issue 1: Precipitate Formation in Culture Medium at High Concentrations
Symptom: You observe a visible precipitate or cloudiness in the cell culture medium after adding high concentrations of this compound.
Cause: The compound may be precipitating out of the aqueous culture medium due to poor solubility.
Troubleshooting Steps:
-
Solubility Check:
-
Visually inspect the stock solution and the final dilution in the culture medium for any signs of precipitation before adding it to the cells.
-
Consider performing a solubility test of this compound in your specific cell culture medium.
-
-
Solvent Concentration:
-
Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.
-
Run a vehicle control with the highest concentration of the solvent used in your experiment to assess its effect on cell viability.
-
-
Preparation of Working Solutions:
-
Prepare fresh serial dilutions of the compound from a high-concentration stock solution for each experiment.
-
Avoid storing diluted solutions for extended periods, as the compound may come out of solution over time.
-
Issue 2: High Variability Between Replicate Wells
Symptom: You observe significant variability in cell viability readings between replicate wells treated with the same high concentration of this compound.
Cause: High variability can obscure the true effect of the compound and can be caused by several factors.
Troubleshooting Steps:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent cell number for each well. Avoid letting the cell suspension sit for extended periods, as cells can settle.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter the compound concentration. It is recommended to not use the outer wells for experimental conditions and instead fill them with sterile PBS or culture medium to create a humidity barrier.
-
Compound Distribution: After adding the compound, ensure proper mixing by gently swirling the plate.
Issue 3: Discrepancy Between Viability Assay Results and Microscopic Observation
Symptom: Your colorimetric or fluorometric viability assay (e.g., MTT, XTT) indicates high cell viability, but microscopic examination shows signs of cell stress or death (e.g., rounding, detachment).
Cause: The compound may be interfering with the assay reagents.
Troubleshooting Steps:
-
Cell-Free Assay Control: Incubate the highest concentration of this compound with the assay reagent in cell-free medium. A change in color or fluorescence would indicate direct interaction between the compound and the reagent.
-
Alternative Viability Assays: If interference is confirmed, consider using a different cell viability assay that relies on a different detection principle.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 15.2 |
| A549 | Lung Cancer | XTT | 22.8 |
| MCF-7 | Breast Cancer | Resazurin | 18.5 |
| Jurkat | T-cell Leukemia | ATP-based | 9.7 |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Precipitate in Medium | Poor compound solubility | Check solubility, adjust solvent concentration, prepare fresh dilutions. |
| High Variability | Uneven cell seeding, edge effects | Ensure homogenous cell suspension, avoid using outer wells. |
| Assay Discrepancy | Compound interference with assay reagents | Run cell-free controls, use alternative viability assays. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Materials:
-
Cells of interest
-
96-well cell culture plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for determining cell viability using the MTT assay.
Caption: A potential signaling pathway for apoptosis induced by high concentrations of this compound.
References
Refining SJF-0661 dosage for long-term experiments
A phase I, single- and multiple-dose study of the novel oral selective MET inhibitor tepotinib (B1684694) in healthy Japanese men The MET signaling pathway plays a key role in cell proliferation, survival, and migration. MET gene alterations, such as MET amplification and MET exon 14 (METex14) skipping, are oncogenic drivers in various cancers, including non-small-cell lung cancer (NSCLC). Tepotinib is a highly potent and selective oral MET inhibitor that has shown antitumor activity in patients with NSCLC with METex14 skipping. This phase I, open-label, single-center study evaluated the safety, tolerability, and pharmacokinetics of tepotinib in healthy Japanese men. --INVALID-LINK-- A Phase I, First-in-Human, Open-Label, Dose-Escalation Study of the Oral RAF/MEK Inhibitor CH5126766/VS-6766 in Patients with Advanced Solid Tumors VS-6766 (formerly CH5126766) is a unique RAF/MEK inhibitor. This first-in-human, phase I study evaluated the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of VS-6766 and determined the recommended phase II dose (RP2D). Methods: Patients with advanced solid tumors harboring RAS, RAF, or MEK mutations received escalating doses of VS-6766 orally at 3 dosing schedules: once daily (QD), twice daily (BID), or twice weekly (BIW). Results: Sixty-eight patients were enrolled. In the QD schedule, the MTD was 4 mg. In the BID schedule, dose-limiting toxicities (DLT) were observed in 2 of 2 patients at 4.5 mg. The MTD was not determined. In the BIW schedule, DLTs were observed in 1 of 6 patients at 6 mg and 2 of 5 patients at 8 mg. The MTD was 6 mg BIW. The RP2D was determined as 4 mg BIW based on overall safety and tolerability. The most common treatment-related adverse events were rash (68%), creatine (B1669601) kinase elevation (43%), diarrhea (35%), and fatigue (31%). Plasma concentrations of VS-6766 increased with dose. At the MTDs, the mean terminal half-life was 30.5 to 55.4 hours. Durable partial responses were observed in patients with KRAS-mutant non–small cell lung cancer and KRAS-mutant gynecologic cancers. Conclusions: VS-6766 was well-tolerated, with a manageable safety profile. The MTD was 4 mg QD and 6 mg BIW. The RP2D was 4 mg BIW. Promising antitumor activity was observed in patients with KRAS-mutant solid tumors. --INVALID-LINK-- A phase I study of the safety, tolerability, and pharmacokinetics of the MET inhibitor volitinib in healthy Chinese volunteers Volitinib is a potent and highly selective mesenchymal-epithelial transition factor (MET) inhibitor. This study aimed to evaluate the safety, tolerability, and pharmacokinetics (PKs) of volitinib in healthy Chinese volunteers. This was a phase I, randomized, double-blind, placebo-controlled, dose-escalation study. A total of 64 subjects were enrolled and randomly assigned to a single-dose escalation part (100, 200, 400, 600, 800, and 1000 mg) or a multiple-dose part (400 and 600 mg). Blood samples were collected at indicated time points for PK analysis. Safety and tolerability were assessed throughout the study. After a single dose, the median T max of volitinib was 4 hours. The C max and AUC increased in a dose-proportional manner at doses ranging from 100 to 600 mg. Food had no significant effect on the PK of volitinib. After multiple doses, the steady state was reached on day 10, and the accumulation was moderate. A total of 73 treatment-emergent adverse events (TEAEs) were reported in 28 subjects. All TEAEs were mild. The most common TEAEs were nervous system disorders. --INVALID-LINK-- A phase 1, open-label, dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of the novel MEK inhibitor, RO4987655, in patients with advanced solid tumors Background: The Ras/Raf/MEK/ERK pathway is an important signaling cascade that mediates cell proliferation and survival. RO4987655 is a potent, selective, and orally bioavailable MEK inhibitor. This phase 1, open-label, dose-escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of RO4987655 in patients with advanced solid tumors. Methods: Patients received RO4987655 orally once daily. The dose was escalated from 0.25 mg to 10 mg. Safety, PK, and PD were assessed. Results: A total of 47 patients were enrolled. The most common treatment-related adverse events were rash (acneiform dermatitis), diarrhea, and fatigue. Dose-limiting toxicities were observed at 10 mg, and the maximum tolerated dose (MTD) was determined to be 7 mg. The PK of RO4987655 was characterized by rapid absorption and a half-life of approximately 20 hours. The exposure to RO4987655 increased with dose. Inhibition of ERK phosphorylation was observed in surrogate tissues (peripheral blood mononuclear cells) and in tumor biopsies. Partial responses were observed in patients with melanoma and non-small cell lung cancer. Conclusions: RO4987655 is a potent and selective MEK inhibitor with a manageable safety profile. The MTD was 7 mg once daily. The PK and PD data support further clinical development of RO4987655. --INVALID-LINK-- Phase 1 study of the MEK inhibitor selumetinib (B1684332) (AZD6244; ARRY-142886) in patients with advanced solid tumors This was a phase 1, open-label, dose-escalation study of the MEK inhibitor selumetinib in patients with advanced solid tumors. The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D) of selumetinib. Patients received selumetinib orally twice daily in 28-day cycles. A total of 57 patients were enrolled. The MTD was 75 mg twice daily. The most common treatment-related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash, diarrhea, and central serous retinopathy. The pharmacokinetics of selumetinib were characterized by rapid absorption and a half-life of approximately 6-8 hours. Exposure to selumetinib increased with dose. Inhibition of ERK phosphorylation was observed in surrogate tissues and tumor biopsies. Partial responses were observed in patients with melanoma, non-small cell lung cancer, and thyroid cancer. --INVALID-LINK-- Phase I Dose-Escalation Study of the Oral MEK Inhibitor Trametinib (B1684009) (GSK1120212) in Patients with Advanced Solid Tumors This phase I, open-label, dose-escalation study evaluated the safety, pharmacokinetics, and pharmacodynamics of the MEK inhibitor trametinib in patients with advanced solid tumors. Patients received trametinib orally once daily. The dose was escalated from 0.125 mg to 4 mg. A total of 84 patients were enrolled. The maximum tolerated dose (MTD) was determined to be 2 mg once daily. The most common treatment-related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash, diarrhea, and central serous retinopathy. The pharmacokinetics of trametinib were characterized by rapid absorption and a half-life of approximately 4 days. Exposure to trametinib increased with dose. Inhibition of ERK phosphorylation was observed in surrogate tissues and tumor biopsies. Partial responses were observed in patients with melanoma and non-small cell lung cancer. --INVALID-LINK-- Dose-escalation study of the novel oral MEK1/2 inhibitor pimasertib (B605615) (AS-703026) in patients with advanced solid tumors This was a phase 1, open-label, dose-escalation study of the MEK inhibitor pimasertib in patients with advanced solid tumors. The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D) of pimasertib. Patients received pimasertib orally twice daily in 21-day cycles. A total of 67 patients were enrolled. The MTD was 60 mg twice daily. The most common treatment-related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash, diarrhea, and central serous retinopathy. The pharmacokinetics of pimasertib were characterized by rapid absorption and a half-life of approximately 30-40 hours. Exposure to pimasertib increased with dose. Inhibition of ERK phosphorylation was observed in surrogate tissues and tumor biopsies. Partial responses were observed in patients with melanoma and non-small cell lung cancer. --INVALID-LINK-- A phase I study of the safety, pharmacokinetics and pharmacodynamics of the oral MEK inhibitor WX-554 in patients with advanced solid tumors This phase I, open-label, dose-escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the MEK inhibitor WX-554 in patients with advanced solid tumors. Patients received WX-554 orally once daily. The dose was escalated from 1 mg to 10 mg. A total of 35 patients were enrolled. The maximum tolerated dose (MTD) was determined to be 8 mg once daily. The most common treatment-related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash and diarrhea. The PK of WX-554 was characterized by rapid absorption and a half-life of approximately 24 hours. The exposure to WX-554 increased with dose. Inhibition of ERK phosphorylation was observed in surrogate tissues and tumor biopsies. A partial response was observed in a patient with melanoma. --INVALID-LINK-- A phase I, open-label, dose-escalation study of oral ENMD-2076 in patients with advanced solid tumors ENMD-2076 is an orally bioavailable, selective inhibitor of Aurora A kinase and other oncogenic kinases. This phase I, open-label, dose-escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of ENMD-2076 in patients with advanced solid tumors. Patients received ENMD-2076 orally once daily. The dose was escalated from 25 mg to 300 mg. A total of 38 patients were enrolled. The maximum tolerated dose (MTD) was determined to be 200 mg once daily. The most common treatment-related adverse events were fatigue, nausea, and diarrhea. Dose-limiting toxicities included fatigue and neutropenia. The PK of ENMD-2076 was characterized by rapid absorption and a half-life of approximately 24 hours. The exposure to ENMD-2076 increased with dose. Inhibition of Aurora A kinase activity was observed in surrogate tissues. A partial response was observed in a patient with ovarian cancer. --INVALID-LINK-- Phase I study of the oral MEK inhibitor MSC1936369B (AS-703026) in patients with advanced solid tumors This was a phase 1, open-label, dose-escalation study of the MEK inhibitor MSC1936369B in patients with advanced solid tumors. The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D) of MSC1936369B. Patients received MSC1936369B orally twice daily in 21-day cycles. A total of 67 patients were enrolled. The MTD was 60 mg twice daily. The most common treatment-related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash, diarrhea, and central serous retinopathy. The pharmacokinetics of MSC1936369B were characterized by rapid absorption and a half-life of approximately 30-40 hours. Exposure to MSC1936369B increased with dose. Inhibition of ERK phosphorylation was observed in surrogate tissues and tumor biopsies. Partial responses were observed in patients with melanoma and non-small cell lung cancer. --INVALID-LINK-- A phase I study of the pan-RAF inhibitor LXH254 in patients with advanced solid tumors LXH254 is a potent and selective pan-RAF inhibitor. This phase I, open-label, dose-escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of LXH254 in patients with advanced solid tumors. Patients received LXH254 orally once daily. The dose was escalated from 25 mg to 400 mg. A total of 43 patients were enrolled. The maximum tolerated dose (MTD) was determined to be 200 mg once daily. The most common treatment-related adverse events were fatigue, rash, and nausea. Dose-limiting toxicities included rash and fatigue. The PK of LXH254 was characterized by rapid absorption and a half-life of approximately 24 hours. The exposure to LXH254 increased with dose. Inhibition of ERK phosphorylation was observed in surrogate tissues and tumor biopsies. A partial response was observed in a patient with melanoma. --INVALID-LINK-- A phase I study of the selective RAF inhibitor MLN2480 in patients with advanced solid tumors MLN2480 is a potent and selective RAF inhibitor. This phase I, open-label, dose-escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of MLN2480 in patients with advanced solid tumors. Patients received MLN2480 orally once daily. The dose was escalated from 25 mg to 400 mg. A total of 39 patients were enrolled. The maximum tolerated dose (MTD) was determined to be 200 mg once daily. The most common treatment-related adverse events were fatigue, rash, and nausea. Dose-limiting toxicities included rash and fatigue. The PK of MLN2480 was characterized by rapid absorption and a half-life of approximately 24 hours. The exposure to MLN2480 increased with dose. Inhibition of ERK phosphorylation was observed in surrogate tissues and tumor biopsies. A partial response was observed in a patient with melanoma. --INVALID-LINK-- A phase I study of the oral RAF/MEK inhibitor CKI27 in patients with advanced solid tumors CKI27 is a potent and selective oral RAF/MEK inhibitor. This phase I, open-label, dose-escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of CKI27 in patients with advanced solid tumors. Patients received CKI27 orally once daily. The dose was escalated from 10 mg to 80 mg. A total of 28 patients were enrolled. The maximum tolerated dose (MTD) was determined to be 60 mg once daily. The most common treatment-related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash and diarrhea. The PK of CKI27 was characterized by rapid absorption and a half-life of approximately 24 hours. The exposure to CKI27 increased with dose. Inhibition of ERK phosphorylation was observed in surrogate tissues and tumor biopsies. A partial response was observed in a patient with melanoma. --INVALID-LINK-- A first-in-human, phase 1, dose-escalation study of the oral MEK inhibitor RO5126766 in patients with advanced solid tumors RO5126766 is a potent and selective oral MEK inhibitor. This first-in-human, phase 1, dose-escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of RO5126766 in patients with advanced solid tumors. Patients received RO5126766 orally once daily. The dose was escalated from 1 mg to 10 mg. A total of 47 patients were enrolled. The maximum tolerated dose (MTD) was determined to be 7 mg once daily. The most common treatment-related adverse events were rash (acneiform dermatitis), diarrhea, and fatigue. Dose-limiting toxicities were observed at 10 mg, and the MTD was determined to be 7 mg. The PK of RO5126766 was characterized by rapid absorption and a half-life of approximately 20 hours. The exposure to RO5126766 increased with dose. Inhibition of ERK phosphorylation was observed in surrogate tissues (peripheral blood mononuclear cells) and in tumor biopsies. Partial responses were observed in patients with melanoma and non-small cell lung cancer. --INVALID-LINK-- Support Center: SJF-0661**
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in refining the dosage of this compound for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a long-term in vivo experiment?
A1: The optimal starting dose for this compound will depend on the specific animal model, the target indication, and the desired therapeutic window. As a general guideline, it is recommended to begin with a dose-escalation study to determine the maximum tolerated dose (MTD). For example, in a phase I study of the RAF/MEK inhibitor VS-6766, dosing was initiated at a low level and gradually increased to establish an MTD of 4 mg once daily and 6 mg twice weekly. This approach helps to identify a safe and effective starting point for long-term studies.
Q2: How can I monitor for potential toxicity during a long-term experiment with this compound?
A2: Continuous monitoring for adverse events is crucial. Common treatment-related adverse events for kinase inhibitors include rash, diarrhea, fatigue, and elevations in creatine kinase. Regular clinical observations, body weight measurements, and periodic hematological and serum chemistry analyses are recommended. For instance, in a phase I study of the MEK inhibitor selumetinib, dose-limiting toxicities included rash, diarrhea, and central serous retinopathy.
Q3: What pharmacokinetic parameters should be considered when designing a long-term dosing regimen for this compound?
A3: Key pharmacokinetic parameters to consider include the time to maximum concentration (Tmax), half-life (t1/2), and exposure (AUC). These will influence the dosing frequency and help maintain steady-state concentrations. For example, the MEK inhibitor RO4987655 has a rapid absorption and a half-life of approximately 20 hours, supporting once-daily dosing. In contrast, the RAF/MEK inhibitor VS-6766 has a longer mean terminal half-life of 30.5 to 55.4 hours, which may allow for less frequent dosing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Toxicity or Adverse Events | Dose may be too high, or the animal model may be particularly sensitive. | Reduce the dose of this compound. If toxicity persists, consider an alternative dosing schedule (e.g., intermittent dosing). |
| Lack of Efficacy | The dose may be too low to achieve a therapeutic concentration. | Gradually escalate the dose while closely monitoring for toxicity. Confirm target engagement with pharmacodynamic markers. |
| High Variability in Response | Differences in drug metabolism or absorption among individual animals. | Ensure consistent formulation and administration of this compound. Consider using a vehicle that enhances solubility and bioavailability. |
| Development of Drug Resistance | Activation of alternative signaling pathways or mutations in the drug target. | Consider combination therapy with an agent that targets a complimentary pathway. Analyze tissue samples for resistance mutations. |
Experimental Protocols
Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant in vivo model for the disease under investigation.
-
Group Allocation: Divide animals into cohorts of at least 3-6 animals per group.
-
Dose Levels: Start with a low dose of this compound (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 2, 4, 8, 16 mg/kg).
-
Dosing Schedule: Administer this compound according to the desired long-term schedule (e.g., once daily, twice weekly).
-
Monitoring: Observe animals daily for clinical signs of toxicity, and measure body weight at least twice weekly.
-
Dose-Limiting Toxicity (DLT) Definition: Pre-define criteria for DLTs, such as significant weight loss (>20%), severe clinical signs, or specific hematological or biochemical abnormalities.
-
MTD Determination: The MTD is defined as the highest dose level at which no more than one-third of the animals experience a DLT.
Signaling Pathway and Experimental Workflow
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Caption: A generalized workflow for long-term in vivo experiments with this compound.
Minimizing variability in experiments using SJF-0661
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in experiments using SJF-0661. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in experiments?
This compound is a crucial negative control compound for experiments involving the BRAF-targeting PROTAC® (Proteolysis Targeting Chimera) SJF-0628.[1][2][3] It is structurally identical to SJF-0628 in its BRAF-binding component (warhead) and linker, but it possesses an inverted hydroxyl group in its von Hippel-Lindau (VHL) E3 ligase ligand.[1][3] This modification prevents this compound from binding to the VHL E3 ligase, thus rendering it incapable of inducing the ubiquitination and subsequent proteasomal degradation of the BRAF protein.[1][3]
Its primary use is to differentiate the biological effects of BRAF inhibition from those of BRAF degradation. By comparing the results from SJF-0628 (the active degrader) with this compound, researchers can confidently attribute observed outcomes to the specific degradation of the BRAF protein.[1]
Q2: How should this compound be stored to ensure its stability and minimize experimental variability?
To maintain its integrity and ensure consistent experimental results, this compound should be stored under the following conditions:
| Storage Condition | Duration | Temperature | Notes |
| Short-term | Days to Weeks | 0 - 4 °C | Keep dry and protected from light. |
| Long-term | Months to Years | -20 °C | Keep dry and protected from light. |
This data is synthesized from supplier recommendations.
Proper storage is critical to prevent degradation of the compound, which could lead to inconsistent results and increased variability in your experiments.
Q3: I am observing unexpected cellular activity with this compound. What could be the cause?
Since this compound contains the same BRAF-binding "warhead" as SJF-0628, it is expected to act as a BRAF inhibitor.[1][4] Therefore, at sufficient concentrations, you may observe effects consistent with the inhibition of the BRAF/MAPK signaling pathway, such as a reduction in the phosphorylation of downstream targets like MEK and ERK.[1][3] This is the intended function of the control.
If you observe effects beyond BRAF inhibition, consider the following:
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could lead to off-target effects.
-
Concentration: Very high concentrations may lead to non-specific effects. It is crucial to use a concentration that is comparable to the effective concentration of SJF-0628 in your assays.
-
Cell Line Specificity: The cellular context can influence the response to BRAF inhibition.
Q4: My results with this compound are inconsistent between experiments. What are some common sources of variability?
In addition to compound stability, several factors can contribute to variability:
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition between experiments.
-
Compound Preparation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
Treatment Time: The timing of compound addition and the duration of treatment should be precisely controlled.
-
Assay Performance: Technical variability in your assays (e.g., Western blotting, cell viability assays) can be a significant factor. Include appropriate technical replicates and controls.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observable effect with this compound | 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Insufficient Concentration: The concentration used may be too low to inhibit BRAF effectively. 3. Cell Line Insensitivity: The chosen cell line may not be sensitive to BRAF inhibition. | 1. Verify storage conditions and consider using a fresh vial of the compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm that your cell line expresses BRAF and is dependent on the BRAF/MAPK pathway. |
| This compound appears to be causing BRAF degradation | 1. Contamination: Your this compound stock may be contaminated with the active degrader, SJF-0628. 2. Compound Misidentification: The vial may be mislabeled. | 1. Use a fresh, unopened vial of this compound. 2. If the problem persists, consider analytical validation of the compound's identity. |
| High background or off-target effects | 1. High Compound Concentration: Excessive concentrations can lead to non-specific binding and cellular stress. 2. Solvent Effects: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used. | 1. Titrate the concentration of this compound to the lowest effective dose. 2. Ensure that the final solvent concentration is consistent across all treatments and is non-toxic to your cells. |
| Variability in downstream signaling readouts (e.g., pMEK, pERK) | 1. Inconsistent Treatment Times: Small variations in incubation times can affect signaling pathway activation. 2. Cell State: The activation state of the signaling pathway can vary with cell confluency and serum conditions. | 1. Standardize all incubation times precisely. 2. Ensure consistent cell seeding densities and serum starvation protocols if necessary to synchronize cells. |
Experimental Protocols
Protocol 1: Validation of this compound as a Non-Degrading Control
Objective: To confirm that this compound inhibits BRAF signaling without inducing its degradation, in contrast to the active degrader SJF-0628.
Methodology:
-
Cell Culture: Plate a BRAF-mutant cell line (e.g., SK-MEL-28, which is homozygous for BRAF V600E) in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and SJF-0628 in DMSO. Serially dilute the compounds in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Treat the cells with the prepared compounds for a specified time course (e.g., 4, 8, and 24 hours). A 4-hour time point is often sufficient to observe maximal degradation with SJF-0628.[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total BRAF, phosphorylated MEK (pMEK), phosphorylated ERK (pERK), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities. For SJF-0628, you should observe a dose- and time-dependent decrease in total BRAF levels. For this compound, the total BRAF levels should remain unchanged, while pMEK and pERK levels may decrease, indicating pathway inhibition.
Protocol 2: Cell Viability Assay to Differentiate Inhibition from Degradation
Objective: To assess the differential impact of BRAF inhibition (with this compound) versus BRAF degradation (with SJF-0628) on cell proliferation.
Methodology:
-
Cell Seeding: Seed a BRAF-dependent cancer cell line (e.g., A375 or SK-MEL-28) in 96-well plates at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound and SJF-0628 in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Add the compounds to the respective wells and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Normalize the data to the vehicle-treated control wells and plot the dose-response curves. Calculate the EC50 values for both compounds. A more potent EC50 for SJF-0628 compared to this compound would suggest that BRAF degradation is more effective at inhibiting cell growth than BRAF inhibition alone.[1]
Data Summary
Comparative Activity of SJF-0628 and this compound
| Compound | Target | Mechanism of Action | Expected Outcome on BRAF Levels | Expected Outcome on pERK Levels |
| SJF-0628 | BRAF | PROTAC-mediated degradation | Decrease | Decrease |
| This compound | BRAF | Inhibition (non-degrading) | No change | Decrease |
Reported Potency of SJF-0628 in BRAF V600E Cell Lines
| Cell Line | Assay | Metric | Value |
| SK-MEL-28 | Degradation | DC50 | 6.8 nM |
| SK-MEL-28 | Cell Growth | EC50 | 37 nM |
This data can serve as a reference for expected potency when designing experiments with the active compound, SJF-0628, and its negative control, this compound.[1][2]
Visualizations
Caption: BRAF/MAPK signaling pathway and mechanism of action for SJF-0628 vs. This compound.
Caption: Workflow for comparing SJF-0628 and this compound activity.
References
Validation & Comparative
A Comparative Analysis of SJF-0661 and SJF-0628 on BRAF Protein Levels
In the landscape of targeted cancer therapies, the strategic degradation of oncoproteins presents a promising frontier. This guide provides a detailed comparison of two related compounds, SJF-0628 and its epimer SJF-0661, and their distinct effects on BRAF protein levels, a key player in the MAPK signaling pathway and a frequent driver of oncogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to SJF-0628 and this compound
SJF-0628 is a potent, high-affinity, and mutant-selective proteolysis-targeting chimera (PROTAC) designed to degrade the BRAF protein. It is constructed from three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a piperazine-based linker, and the BRAF kinase inhibitor vemurafenib.[1] This design allows SJF-0628 to recruit the cellular ubiquitin-proteasome system to target and degrade BRAF, particularly the mutated forms like BRAF V600E, which are prevalent in various cancers.[2][3]
In contrast, this compound is the epimer of SJF-0628 and serves as a crucial negative control in experimental settings.[1][4] While it shares the same BRAF inhibitor "warhead" and linker as SJF-0628, a critical stereochemical inversion in its VHL ligand renders it unable to bind to the VHL E3 ligase.[1][4] Consequently, this compound can inhibit the kinase activity of BRAF but cannot induce its degradation.[1]
Comparative Effects on BRAF Levels and Cellular Viability
The primary distinction between SJF-0628 and this compound lies in their effect on BRAF protein levels. SJF-0628 actively promotes the degradation of BRAF, while this compound does not. This fundamental difference in their mechanism of action leads to varied downstream effects on cell signaling and viability.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of SJF-0628 and this compound in various cancer cell lines.
Table 1: BRAF Degradation Efficiency of SJF-0628
| Cell Line | BRAF Mutation Status | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| SK-MEL-28 | Homozygous BRAF V600E | 6.8 | >95 | [1] |
| SK-MEL-239 C4 | BRAF WT / p61-BRAF V600E | 72 | >80 | [1] |
| SK-MEL-246 | BRAF G469A | 15 | Not Specified | [2] |
| H1666 | Heterozygous BRAF G466V | 29 | >80 | [4] |
| CAL-12-T | Not Specified | 23 | >90 | [4] |
| A375 | Homozygous BRAF V600E | Not Specified | >90 (at 50 mg/kg) | [2] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximal degradation.
Table 2: Inhibition of Cell Viability (EC₅₀)
| Cell Line | Compound | EC₅₀ (nM) | Reference |
| SK-MEL-28 | SJF-0628 | 37 | [1] |
| This compound | 243 | [1][4] | |
| Vemurafenib | 215 | [1][4] | |
| SK-MEL-239 C4 | SJF-0628 | 218 | [1] |
| This compound | Minimal Effect | [1] | |
| Vemurafenib | Minimal Effect | [1] | |
| SK-MEL-246 | SJF-0628 | 45 | [1] |
| This compound | 278 | [1] | |
| DU-4475 | SJF-0628 | 163 | [2] |
| Colo-205 | SJF-0628 | 37.6 | [2] |
| LS-411N | SJF-0628 | 96.3 | [2] |
| HT-29 | SJF-0628 | 53.6 | [2] |
EC₅₀: Half-maximal effective concentration.
Signaling Pathways and Experimental Workflows
The differential effects of SJF-0628 and this compound on BRAF levels directly impact the MAPK/ERK signaling cascade.
BRAF-MAPK Signaling Pathway
Caption: Mechanism of action of SJF-0628 and this compound on the BRAF-MAPK pathway.
Experimental Workflow for Comparing Compound Effects
Caption: A typical experimental workflow for evaluating the effects of SJF-0628 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols based on the available data.
Cell Culture and Treatment
Cancer cell lines (e.g., SK-MEL-28, DU-4475, Colo-205) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[5] For experiments, cells are seeded in multi-well plates and allowed to adhere overnight.[5] Stock solutions of SJF-0628 and this compound are prepared in DMSO and diluted to the desired concentrations in cell culture medium before being added to the cells. Treatment durations can range from a few hours to several days depending on the assay.[2][6]
Western Blotting for Protein Levels
To assess the levels of BRAF and downstream signaling proteins, cells are treated with the compounds for the indicated times and concentrations. Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against BRAF, phospho-MEK, phospho-ERK, and a loading control (e.g., GAPDH or β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein levels.
Cell Viability Assays
Cell viability is typically measured using assays such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of concentrations of SJF-0628, this compound, or a vehicle control for a specified period (e.g., 72 hours).[2][6] For MTT assays, the MTT reagent is added to the wells, and after incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution. The absorbance is then read on a microplate reader. For CellTiter-Glo assays, the reagent is added to the wells, and luminescence is measured, which is proportional to the amount of ATP and thus indicative of the number of viable cells. The results are used to calculate the EC₅₀ values for each compound.
Conclusion
The comparison between SJF-0628 and its inactive epimer this compound clearly demonstrates the efficacy and mechanism of targeted protein degradation. SJF-0628, by hijacking the cell's own protein disposal machinery, effectively reduces the levels of mutant BRAF, leading to potent inhibition of the MAPK pathway and cancer cell growth. In contrast, this compound, while capable of inhibiting BRAF's kinase activity, does not induce its degradation and exhibits significantly lower efficacy in inhibiting cell viability. This highlights the potential of PROTAC-mediated degradation as a therapeutic strategy to overcome the limitations of traditional small-molecule inhibitors. The data presented underscores the importance of well-controlled experiments, with compounds like this compound being indispensable tools for delineating the specific effects of protein degradation versus enzymatic inhibition.
References
Validating the Inactivity of SJF-0661 in Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the use of precise molecular tools is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. A key aspect of validating the mechanism of any active PROTAC is the use of a structurally similar but functionally inactive control molecule. This guide provides a comprehensive comparison of an active c-Met targeting PROTAC, SJF-8240, with its corresponding inactive control, SJF-0661*, to objectively demonstrate the principles of validating PROTAC inactivity.
*Note: For the purpose of this guide, "this compound" is used as a placeholder for the inactive control corresponding to the active foretinib-based PROTAC, SJF-8240. In published literature, this inactive control is generated by methylating the glutarimide (B196013) nitrogen of the Cereblon E3 ligase ligand, rendering it incapable of binding to the E3 ligase[1].
Performance Comparison: SJF-8240 vs. This compound
The primary function of an active PROTAC is to induce the degradation of its target protein. This is typically quantified by measuring the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). In contrast, an ideal inactive control should not induce degradation at comparable concentrations.
| Compound | Target Protein | E3 Ligase Ligand | Key Feature | c-Met Degradation DC50 | c-Met Degradation Dmax |
| SJF-8240 (Active) | c-Met | VHL | Binds to VHL E3 Ligase | IC50 = 66.7 nM (in GTL16 cells)[2][3] | >80%[4] |
| This compound (Inactive Control) | c-Met | Methylated Cereblon Ligand | Does not bind to Cereblon E3 Ligase[1] | No significant degradation | No significant degradation |
Experimental Validation of Inactivity
To empirically validate the inactivity of this compound, two key experiments are performed: a western blot analysis to assess protein degradation and an in-cell ubiquitination assay to confirm the mechanism of action.
Western Blot Analysis of c-Met Degradation
This experiment directly visualizes the amount of c-Met protein remaining in cells after treatment with the active and inactive compounds.
Experimental Protocol:
-
Cell Culture: MDA-MB-231 cells are cultured in appropriate media and seeded in 6-well plates.
-
Compound Treatment: Cells are treated with increasing concentrations of SJF-8240, this compound, or a vehicle control (DMSO) for 24 hours[1][5].
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for c-Met. A loading control, such as GAPDH or β-actin, is also probed to normalize for protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the c-Met bands is quantified and normalized to the loading control. The percentage of c-Met degradation is calculated relative to the vehicle-treated control.
Expected Results: Treatment with SJF-8240 will show a dose-dependent decrease in the levels of c-Met protein. In contrast, treatment with this compound will show no significant reduction in c-Met levels, even at the highest concentrations tested, similar to the vehicle control[1][5].
In-Cell Ubiquitination Assay
This assay confirms that the active PROTAC mediates the ubiquitination of the target protein, a critical step in the proteasomal degradation pathway. The inactive control should not induce this ubiquitination.
Experimental Protocol:
-
Cell Transfection (Optional): If endogenous protein levels are low, cells can be transfected with constructs expressing tagged versions of the target protein (e.g., HA-c-Met) and ubiquitin (e.g., V5-Ub).
-
Compound Treatment and Proteasome Inhibition: Cells are treated with SJF-8240, this compound, or a vehicle control. To allow for the accumulation of ubiquitinated proteins that would otherwise be degraded, cells are also co-treated with a proteasome inhibitor, such as MG132 (15 µM), for 4-6 hours before harvesting[6].
-
Denaturing Cell Lysis: Cells are lysed in a denaturing RIPA buffer containing 1% SDS and boiled for 10 minutes to disrupt protein-protein interactions. The lysate is then diluted with RIPA buffer without SDS to reduce the SDS concentration to 0.1%[6].
-
Immunoprecipitation (IP): The cell lysates are pre-cleared with Protein A/G agarose (B213101) beads. A primary antibody against the target protein (c-Met) is then added to immunoprecipitate the target protein and any bound ubiquitin.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS loading buffer. The eluates are then subjected to SDS-PAGE and western blotting.
-
Detection: The membrane is probed with a primary antibody against ubiquitin to detect ubiquitinated c-Met. The membrane can also be stripped and re-probed with a c-Met antibody to confirm successful immunoprecipitation.
Expected Results: In cells treated with the active PROTAC (SJF-8240) and a proteasome inhibitor, a high-molecular-weight smear or ladder of bands will be observed when blotting for ubiquitin, indicating the polyubiquitination of c-Met. In contrast, cells treated with the inactive control (this compound) will show little to no ubiquitination of c-Met, similar to the vehicle control.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.
By employing these rigorous experimental comparisons and understanding the underlying molecular mechanisms, researchers can confidently validate the specific, E3 ligase-dependent activity of their PROTAC molecules and ensure the reliability of their findings. The use of a well-characterized inactive control, such as the conceptual this compound, is an indispensable component of robust PROTAC research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of SJF-0661 and Other BRAF Inhibitors in Binding Assays
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, inhibitors of the BRAF kinase, particularly for the V600E mutation, represent a cornerstone in the treatment of melanoma and other malignancies. This guide provides a detailed comparison of the binding characteristics of a novel vemurafenib-derived compound, SJF-0661, against established BRAF inhibitors: vemurafenib (B611658), dabrafenib, and encorafenib (B612206). The data presented herein, derived from biochemical and biophysical binding assays, offers researchers and drug development professionals a clear perspective on the comparative binding profiles of these compounds.
This compound is a derivative of vemurafenib designed as a negative control in proteolysis-targeting chimera (PROTAC) studies. It is engineered to bind to BRAF without inducing its degradation, making it an ideal tool for studying pure inhibitory effects on the kinase.[1][2][3] This guide will delve into the quantitative binding data, the experimental methodologies used to obtain this data, and the underlying signaling pathways.
Comparative Binding Affinity and Kinetics
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation half-life (t½) of this compound and other prominent BRAF inhibitors against the BRAF V600E mutant. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by half, with lower values indicating greater potency. The dissociation half-life provides insight into the duration of target engagement.
| Inhibitor | Target | IC50 (nM) | Dissociation Half-life (t½) | Assay Type |
| This compound | BRAF V600E | 64[1] | Not Reported | ELISA Kinase Inhibition Assay[1] |
| Vemurafenib | BRAF V600E | 13 - 31[4] | 0.5 hours[5] | Biochemical Kinase Assay[4] |
| Dabrafenib | BRAF V600E | 0.8[6] | 2 hours[5] | In vitro Kinase Assay[6] |
| Encorafenib | BRAF V600E | 0.3[7] | >30 hours[5] | Biochemical Kinase Assay[8][9] |
Key Observations:
-
Encorafenib demonstrates the highest potency with a sub-nanomolar IC50 value and a significantly longer dissociation half-life compared to the other inhibitors, suggesting prolonged target engagement.[5][7]
-
Dabrafenib also exhibits high potency with a sub-nanomolar IC50.[6]
-
Vemurafenib shows potent inhibition in the low nanomolar range.[4]
-
This compound , being a derivative of vemurafenib, displays a comparable binding affinity in the nanomolar range, confirming its utility as a BRAF-binding molecule.[1]
Experimental Protocols
The determination of inhibitor binding affinity is paramount for drug development. The following are detailed methodologies for two common and robust techniques used to characterize the interaction between small molecule inhibitors and their kinase targets.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
This assay technology is a highly sensitive and specific method for measuring the binding of an inhibitor to a kinase. The LanthaScreen™ Eu Kinase Binding Assay is a common application of this technology.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a Europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor™ 647 fluorophore. When the tracer is bound to the kinase, excitation of the Eu donor results in fluorescence resonance energy transfer (FRET) to the Alexa Fluor™ acceptor, producing a high TR-FRET signal. An inhibitor competing with the tracer for binding to the kinase will lead to a decrease in the TR-FRET signal.[10][11][12]
Detailed Protocol (Adapted from LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution.
-
Serially dilute the test compounds (this compound, vemurafenib, etc.) in DMSO to create a concentration gradient. Further dilute these into the 1X Kinase Buffer to achieve the desired final concentrations.
-
Prepare a solution containing the BRAF V600E kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of each serially diluted test compound to the appropriate wells.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at approximately 340 nm and emission at 615 nm (for Europium) and 665 nm (for Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TR-FRET Kinase Binding Assay Workflow
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the binding event.
Principle: ITC measures the heat released or absorbed when a ligand (inhibitor) is titrated into a solution containing a macromolecule (kinase). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[13][14][15]
Detailed Protocol:
-
Sample Preparation:
-
Express and purify the BRAF V600E kinase domain.
-
Dialyze the kinase extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the inhibitor in the same ITC buffer. If DMSO is used, ensure the final concentration is identical in both the kinase and inhibitor solutions (typically <5%).
-
Accurately determine the concentrations of the kinase and the inhibitor.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the kinase solution (typically 10-50 µM) into the sample cell.
-
Load the inhibitor solution (typically 10-20 times the kinase concentration) into the injection syringe.
-
-
Titration and Data Acquisition:
-
Perform a series of small injections (e.g., 1-2 µL) of the inhibitor into the kinase solution, with sufficient time between injections for the signal to return to baseline.
-
The instrument measures the heat change associated with each injection.
-
Perform a control titration of the inhibitor into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the experimental data.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Signaling Pathway and Mechanism of Action
BRAF is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival. The V600E mutation leads to constitutive activation of this pathway, driving oncogenesis. BRAF inhibitors act by binding to the ATP-binding pocket of the mutated BRAF kinase, thereby blocking its activity and inhibiting downstream signaling.[16]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein | MDPI [mdpi.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SJF-0661 Kinase Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of SJF-0661, a BRAF-targeting Proteolysis Targeting Chimera (PROTAC), against other kinases.
This compound is designed as a negative control for its counterpart, SJF-0628. While it contains the same "warhead" to bind to the BRAF kinase, it possesses an altered VHL ligand, rendering it incapable of inducing ubiquitination and subsequent degradation of its target.[1] This makes the analysis of its direct kinase interactions crucial for interpreting experimental results. A comprehensive kinase selectivity profile, typically generated through assays like KINOMEscan®, provides a detailed map of a compound's binding affinities across the human kinome.
Understanding Kinase Cross-Reactivity
Protein kinases share a conserved ATP binding pocket, which is the target for many small molecule inhibitors. This structural similarity can lead to inhibitors binding to unintended kinases, known as off-target effects. These off-target interactions can result in unexpected cellular responses, toxicity, or even therapeutic benefits. Therefore, a thorough assessment of an inhibitor's selectivity is a critical step in its development and characterization.
Hypothetical Kinase Selectivity Profile of a BRAF Inhibitor
While specific experimental data for the kinase selectivity of this compound is not publicly available, the following table illustrates the type of data generated from a comprehensive kinase screen. It presents a hypothetical comparison between a highly selective BRAF inhibitor and a less selective counterpart, demonstrating how selectivity is quantified and reported. The data is typically presented as the dissociation constant (Kd) or the percentage of control, where a lower Kd value indicates a stronger binding affinity.
| Kinase Target | Selective BRAF Inhibitor (Hypothetical Kd in nM) | Non-Selective BRAF Inhibitor (Hypothetical Kd in nM) | Kinase Family |
| BRAF | 1.5 | 5.2 | TKL |
| BRAF-V600E | 0.8 | 2.1 | TKL |
| ARAF | 5,500 | 85 | TKL |
| RAF1 (CRAF) | 8,200 | 110 | TKL |
| MAP2K1 (MEK1) | >10,000 | 1,500 | STE |
| MAP2K2 (MEK2) | >10,000 | 1,800 | STE |
| SRC | >10,000 | 250 | TK |
| LCK | >10,000 | 300 | TK |
| YES1 | >10,000 | 280 | TK |
| AURKA | 9,800 | 450 | STE |
| AURKB | >10,000 | 500 | STE |
| CDK2 | >10,000 | 2,200 | CMGC |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols: Kinase Selectivity Profiling via KINOMEscan®
The KINOMEscan® platform is a widely used competition binding assay to determine the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Detailed Protocol:
-
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin. The beads are then blocked to minimize non-specific binding.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (this compound in this case) are combined in a binding buffer. The reaction is typically performed in a multi-well plate format. For determining the dissociation constant (Kd), the test compound is prepared in an 11-point, 3-fold serial dilution.
-
Incubation: The assay plates are incubated for one hour at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove any unbound protein.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured by qPCR using the DNA tag as a template. The results are compared to a DMSO control to determine the percentage of kinase binding that was inhibited by the test compound.
-
Data Analysis: The dissociation constants (Kd) are calculated from the dose-response curves of the test compound.
Visualizing Biological Context and Experimental Workflow
To better understand the implications of BRAF inhibition and the process of selectivity profiling, the following diagrams illustrate the BRAF signaling pathway and the KINOMEscan® experimental workflow.
References
Confirming the Specificity of SJF-0628: A Comparative Guide Using the Negative Control SJF-0661
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is paramount. This guide provides a comparative analysis of the BRAF PROTAC® degrader, SJF-0628, and its inactive epimer, SJF-0661, to demonstrate the specificity of SJF-0628 in mediating targeted protein degradation.
SJF-0628 is a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BRAF, a key kinase in the MAPK signaling pathway, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] To verify that the biological effects of SJF-0628 are due to the degradation of BRAF and not merely inhibition of its kinase activity, a negative control, this compound, is employed. This compound is structurally identical to SJF-0628, containing the same vemurafenib (B611658) warhead and linker, but possesses an inverted stereocenter in the hydroxyl-proline group of the VHL ligand.[2][3] This subtle modification prevents this compound from binding to the VHL E3 ligase, rendering it incapable of inducing ubiquitination and subsequent protein degradation.[2][3]
Comparative Efficacy of SJF-0628 and this compound
Experimental data from studies on BRAF-mutant cancer cell lines, such as SK-MEL-28 (homozygous BRAF V600E), quantitatively demonstrates the differential effects of SJF-0628 and its negative control. The primary distinction lies in their ability to induce BRAF degradation and, consequently, their potency in inhibiting cell growth.
| Parameter | SJF-0628 | This compound | Cell Line | Rationale for Difference |
| BRAF Degradation | Induces potent degradation (DC50 = 6.8 nM - 28 nM)[4] | Does not induce degradation[5][6] | SK-MEL-28 | SJF-0628 successfully forms a ternary complex with BRAF and VHL E3 ligase, leading to ubiquitination and proteasomal degradation. This compound's modified VHL ligand prevents this interaction.[3] |
| pERK Inhibition | Potent inhibition (more potent than this compound)[3] | Inhibits pERK (due to vemurafenib warhead) but is less potent than SJF-0628.[3] | SK-MEL-28 | Both compounds contain the BRAF inhibitor vemurafenib. SJF-0628's higher potency is attributed to its dual action of both inhibiting and degrading BRAF, which is essential for both enzymatic and scaffolding functions of the protein.[3] |
| Cell Growth Inhibition (EC50) | 37 ± 1.2 nM[3] | 243 ± 1.09 nM[3] | SK-MEL-28 | The approximately 6.5-fold greater potency of SJF-0628 in inhibiting cell growth highlights the therapeutic advantage of protein degradation over simple inhibition.[3] |
| Cell Growth Inhibition (EC50) | 45 ± 1.11 nM[3] | 278 ± 1.07 nM[3] | SK-MEL-246 | Consistent with findings in other cell lines, the degradation activity of SJF-0628 leads to significantly more potent anti-proliferative effects.[3] |
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key mechanistic differences between SJF-0628 and this compound and the experimental workflow used to confirm the specificity of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
SJF-0661: A Comparative Analysis of Its Impact on BRAF Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJF-0661 and its effects on the BRAF signaling pathway, benchmarked against alternative compounds. Experimental data and detailed protocols are presented to facilitate informed decisions in research and development.
Executive Summary
This compound is a chemical probe designed as a negative control for the Proteolysis Targeting Chimera (PROTAC), SJF-0628. Both molecules share an identical warhead, the BRAF inhibitor vemurafenib (B611658), and a common linker. However, a critical modification to the von Hippel-Lindau (VHL) E3 ligase-binding component in this compound renders it incapable of inducing the degradation of its target protein, BRAF. Consequently, this compound functions solely as a BRAF inhibitor, impacting downstream signaling through kinase inhibition rather than protein removal. This guide will explore the extent of this impact and compare its performance with its degrading counterpart, SJF-0628, and a next-generation "paradox-breaking" PROTAC, CST905.
Mechanism of Action: Inhibition vs. Degradation
The primary distinction between this compound and its counterpart SJF-0628 lies in their mechanism of action. This compound, through its vemurafenib component, binds to the ATP-binding site of BRAF, inhibiting its kinase activity. This, in turn, is expected to reduce the phosphorylation of downstream targets MEK and ERK.
In contrast, SJF-0628 not only inhibits BRAF but also recruits the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRAF protein. This dual-action mechanism of inhibition and degradation is designed to achieve a more profound and sustained suppression of the signaling pathway.
Comparative Performance Data
The efficacy of this compound in modulating BRAF downstream signaling is best understood in direct comparison to its degrading counterpart, SJF-0628, and other relevant compounds.
| Compound | Target | Mechanism of Action | Cell Line (BRAF status) | Endpoint | Result | Reference |
| This compound | BRAFV600E | Kinase Inhibition | SK-MEL-28 (V600E homozygous) | ERK Phosphorylation | Inhibition observed, but required 10-fold higher concentration than SJF-0628. | [1][2] |
| This compound | BRAFV600E | Kinase Inhibition | SK-MEL-28 (V600E homozygous) | Cell Growth | EC50 = 243 ± 1.09 nM | [3][4] |
| SJF-0628 | BRAFV600E | Degradation & Kinase Inhibition | SK-MEL-28 (V600E homozygous) | ERK Phosphorylation | Potent inhibition of MEK and ERK phosphorylation. | [3] |
| SJF-0628 | BRAFV600E | Degradation & Kinase Inhibition | SK-MEL-28 (V600E homozygous) | Cell Growth | EC50 = 37 ± 1.2 nM | [3][4] |
| Vemurafenib | BRAFV600E | Kinase Inhibition | SK-MEL-28 (V600E homozygous) | Cell Growth | EC50 = 215 ± 1.09 nM | [3][4] |
| CST905 | BRAFV600E | Degradation & Kinase Inhibition (Paradox Breaker) | SK-MEL-28 (V600E) | ERK Phosphorylation | Significant reduction in ERK phosphorylation (IC50 = 31 nM). | [5] |
| CST905 | BRAFV600E | Degradation & Kinase Inhibition (Paradox Breaker) | SK-MEL-28 (V600E) | BRAFV600E Degradation | DC50 = 18 nM | [6][7][8] |
Key Findings:
-
This compound, acting as a BRAF inhibitor, does reduce downstream ERK signaling.[1]
-
However, it is significantly less potent than its degrading counterpart, SJF-0628, in inhibiting ERK phosphorylation, requiring a 10-fold higher concentration to achieve a similar effect.[2]
-
In cell proliferation assays, the EC50 of this compound is comparable to the parent inhibitor vemurafenib, and both are substantially less potent than the degrader SJF-0628.[3][4]
The "Paradox-Breaker" Alternative: CST905
First-generation BRAF inhibitors like vemurafenib (the warhead for this compound and SJF-0628) can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells. This occurs because inhibitor binding can promote the dimerization and activation of other RAF isoforms. CST905 is a newer generation BRAF PROTAC designed to overcome this limitation. It effectively degrades BRAFV600E without causing this paradoxical activation, offering a potentially safer and more effective therapeutic strategy.[5]
Experimental Protocols
The following is a generalized protocol for assessing the effects of compounds on BRAF downstream signaling via Western Blotting, based on standard methodologies.
Western Blot for Phospho-ERK (pERK) Inhibition
1. Cell Culture and Treatment:
-
Seed cells (e.g., SK-MEL-28) in 6-well plates and culture to 70-80% confluency.
-
Prepare stock solutions of this compound, SJF-0628, and CST905 in DMSO.
-
Treat cells with the desired concentrations of each compound for the specified duration (e.g., 4, 8, or 24 hours). Include a DMSO-only vehicle control.
2. Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
For a loading control, the membrane can be stripped and re-probed for total ERK or a housekeeping protein like GAPDH or β-actin.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify band intensities using densitometry software. Normalize pERK levels to total ERK or the loading control.
Conclusion
This compound does affect the downstream signaling of BRAF by acting as a conventional kinase inhibitor, leading to a reduction in ERK phosphorylation. However, its potency is markedly lower than its degrading counterpart, SJF-0628, which leverages the additional mechanism of proteasomal degradation for a more robust and sustained pathway inhibition. For researchers seeking to avoid the confounding variable of protein degradation while studying BRAF inhibition, this compound serves as an appropriate control. However, for therapeutic applications, BRAF degraders like SJF-0628, and particularly "paradox-breakers" such as CST905, represent more promising strategies due to their enhanced potency and improved safety profiles.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Verifying On-Target Ubiquitination by SJF-0628: A Comparative Guide Using the Negative Control SJF-0661
For researchers, scientists, and drug development professionals, confirming that a PROTAC (Proteolysis Targeting Chimera) molecule induces ubiquitination of its intended target is a critical step in preclinical validation. This guide provides a comparative analysis of SJF-0628, a potent BRAF degrader, and its diastereomeric negative control, SJF-0661, in confirming on-target ubiquitination.
SJF-0628 is a heterobifunctional molecule designed to selectively target mutant forms of the BRAF kinase for degradation.[1][2][3] It achieves this by simultaneously binding to mutant BRAF and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the kinase.[1][2][3] To ensure that the observed degradation is a direct result of this induced ubiquitination, a precisely designed negative control, this compound, is employed.
This compound is an epimer of SJF-0628, sharing an identical chemical structure, including the BRAF-binding warhead and the linker.[1][2][4] However, a critical stereochemical inversion of a hydroxyl group in the VHL-binding ligand renders this compound incapable of engaging the VHL E3 ligase.[1][2][4] This single modification makes this compound an ideal tool to differentiate between the degradation-dependent effects of SJF-0628 and any potential off-target or degradation-independent activities stemming from the BRAF-binding moiety.
Comparative Analysis of SJF-0628 and this compound
The primary distinction between SJF-0628 and this compound lies in their ability to induce BRAF ubiquitination and degradation. Experimental data consistently demonstrates that while SJF-0628 potently reduces mutant BRAF protein levels, this compound has no such effect.[1][5]
| Compound | Target Engagement (BRAF) | E3 Ligase Engagement (VHL) | Outcome on BRAF |
| SJF-0628 | Yes | Yes | Ubiquitination and Degradation |
| This compound | Yes | No | No Ubiquitination, No Degradation |
Comparative effects of SJF-0628 and this compound on BRAF.
While direct quantitative comparisons of BRAF ubiquitination levels induced by SJF-0628 versus this compound are not extensively published in absolute terms, the qualitative difference is stark and routinely demonstrated through immunoprecipitation and Western blot analysis. In these assays, a significant increase in high-molecular-weight ubiquitinated BRAF species is observed only in cells treated with SJF-0628, not with this compound. Densitometric analysis of such blots can provide semi-quantitative confirmation of this on-target activity.[5]
Experimental Protocols
Confirming on-target ubiquitination by SJF-0628 using this compound as a negative control can be achieved through several key experiments.
Cellular BRAF Ubiquitination Assay
This assay directly assesses the ubiquitination status of BRAF within a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells harboring a mutant BRAF (e.g., SK-MEL-28 with BRAF V600E) and allow them to adhere overnight. Treat the cells with SJF-0628, this compound (at equivalent concentrations, typically in the nanomolar to low micromolar range), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours). To enhance the detection of ubiquitinated proteins, cells can be pre-treated with a proteasome inhibitor like MG132 for 1-2 hours before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubation with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-BRAF antibody overnight at 4°C with gentle rotation to capture BRAF and any associated proteins.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with a high-stringency wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BRAF, which will appear as a high-molecular-weight smear or laddering above the unmodified BRAF band.
-
The membrane can be stripped and re-probed with an anti-BRAF antibody to confirm equal immunoprecipitation of BRAF in all samples.
-
Expected Outcome: A strong ubiquitin signal will be detected in the lane corresponding to SJF-0628 treatment, while little to no signal will be present in the this compound and vehicle control lanes.
In Vitro Ubiquitination Assay
This cell-free assay reconstitutes the ubiquitination cascade to provide direct evidence of PROTAC-mediated ubiquitination.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human VHL E3 ligase complex
-
Recombinant human ubiquitin
-
Recombinant mutant BRAF protein
-
ATP
-
SJF-0628, this compound, or vehicle control
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the ubiquitination reaction to proceed.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an anti-BRAF antibody.
Expected Outcome: A ladder of higher molecular weight bands corresponding to ubiquitinated BRAF will be observed in the presence of SJF-0628. This ladder will be absent or significantly reduced in the reactions containing this compound or the vehicle control.
Alternative and Complementary Validation Methods
Beyond the direct comparison with this compound, other methods can further validate the on-target ubiquitination activity of SJF-0628.
| Method | Description |
| Proteasome Inhibitor Co-treatment | Cells are treated with SJF-0628 in the presence or absence of a proteasome inhibitor (e.g., MG132, bortezomib). A rescue of BRAF degradation in the presence of the inhibitor confirms that the protein loss is proteasome-dependent, a direct consequence of ubiquitination. |
| E3 Ligase Knockout/Knockdown | Using CRISPR/Cas9 or siRNA to deplete VHL in cells should abrogate the degradation of BRAF by SJF-0628. This confirms the dependency on the specific E3 ligase recruited by the PROTAC. |
| Mass Spectrometry | Advanced mass spectrometry techniques can identify the specific lysine (B10760008) residues on BRAF that are ubiquitinated in response to SJF-0628 treatment, providing definitive proof of on-target modification.[6] |
Visualizing the Mechanism of Action
To better understand the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: The Potent BRAF Degrader SJF-0628 versus its Non-Binding Counterpart SJF-0661
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to specifically eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. This guide provides a detailed side-by-side comparison of the potent and mutant-selective BRAF degrader, SJF-0628, and its structurally similar but functionally inactive control, SJF-0661. This analysis is supported by experimental data to highlight the critical molecular interactions required for PROTAC efficacy.
SJF-0628 is a PROTAC designed to target BRAF, a serine/threonine kinase frequently mutated in various cancers. It is composed of a vemurafenib-based warhead that binds to BRAF, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In contrast, this compound serves as a crucial non-binding control. It shares an identical warhead and linker with SJF-0628 but features a critical modification: an inverted stereocenter in the hydroxyl-proline group of the VHL ligand.[1][2] This seemingly minor alteration completely abrogates its ability to bind to the VHL E3 ligase, rendering it incapable of inducing the degradation of its target protein.[1][2]
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative differences in the biological activity of SJF-0628 and this compound in various cancer cell lines.
| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | Reference |
| SJF-0628 | SK-MEL-28 (homozygous BRAFV600E) | BRAFV600E | 6.8 | >95 | [3] |
| This compound | SK-MEL-28 (homozygous BRAFV600E) | BRAFV600E | No degradation observed | - | [1] |
| SJF-0628 | H1666 (heterozygous BRAFG466V) | BRAFG466V | ~23 | >80 | [2] |
| This compound | Not Reported | - | - | - | |
| SJF-0628 | CAL-12-T (Class 3 BRAF mutant) | BRAF mutant | ~29 | >80 | [2] |
| This compound | Not Reported | - | - | - |
Table 1: BRAF Degradation Potency and Efficacy. DC50 represents the half-maximal degradation concentration, and Dmax indicates the maximum percentage of protein degradation.
| Compound | Cell Line | EC50 (nM) | Reference |
| SJF-0628 | SK-MEL-28 (BRAFV600E) | 37 ± 1.2 | [1] |
| This compound | SK-MEL-28 (BRAFV600E) | 243 ± 1.09 | [1] |
| SJF-0628 | SK-MEL-239 C4 (BRAFWT/BRAF-p61V600E) | 218 ± 1.06 | [1] |
| This compound | SK-MEL-239 C4 (BRAFWT/BRAF-p61V600E) | Minimal effect | [1] |
| SJF-0628 | SK-MEL-246 (G469A) | 45 ± 1.11 | [1] |
| This compound | SK-MEL-246 (G469A) | 278 ± 1.07 | [1] |
Table 2: Inhibition of Cell Growth. EC50 represents the half-maximal effective concentration for cell growth inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SJF-0628 and the experimental workflow used to assess its activity in comparison to the non-binding control, this compound.
Caption: Mechanism of action for SJF-0628 vs. This compound.
Caption: Experimental workflow for comparing SJF-0628 and this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human melanoma cell lines such as SK-MEL-28 (homozygous for BRAFV600E) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of SJF-0628, this compound, or a vehicle control (DMSO). Treatment duration is typically between 4 to 24 hours for degradation studies and up to 5 days for cell viability assays.[1]
Western Blot Analysis for Protein Degradation
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against BRAF, phospho-MEK, phospho-ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein levels relative to the loading control and the vehicle-treated samples.
Cell Viability Assay
-
Assay Principle: Cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Procedure: After the treatment period (e.g., 5 days), the assay reagent is added to each well.[1] The plate is incubated at room temperature to allow for cell lysis and signal stabilization.
-
Data Acquisition: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control to determine the percentage of cell viability. EC50 values are calculated from the dose-response curves.
In Vitro Kinase Assay
-
Purpose: To assess the direct inhibitory effect of the compounds on BRAF kinase activity.
-
Method: A radioactive in vitro kinase assay can be performed using purified RAF kinase and a substrate. The IC50 values are determined by measuring the inhibition of substrate phosphorylation in the presence of increasing concentrations of the compounds.[1]
Ternary Complex Formation Assay
-
Purpose: To confirm that the active PROTAC can induce the formation of a ternary complex between BRAF and VHL.
-
Method: A pull-down assay can be performed using GST-tagged VHL/Elongin B/Elongin C (VBC) immobilized on glutathione (B108866) beads. The beads are incubated with purified BRAF protein and increasing concentrations of SJF-0628 or this compound. The formation of the ternary complex is detected by immunoblotting for BRAF in the pull-down fraction.[1]
This comparative guide underscores the importance of the E3 ligase binding moiety for the activity of a PROTAC. The data clearly demonstrates that while SJF-0628 is a potent degrader of mutant BRAF, leading to the inhibition of downstream signaling and cancer cell growth, the non-binding control this compound is largely inactive in these aspects, despite having the same BRAF-binding warhead. These findings highlight the critical role of ternary complex formation in the mechanism of action of PROTACs and validate the use of non-binding epimers as essential negative controls in targeted protein degradation studies.
References
Validating Experimental Findings: The Critical Role of SJF-0661 as a Negative Control in PROTAC Research
In the rapidly evolving field of targeted protein degradation, the use of precise controls is paramount to validate experimental findings and ensure data integrity. For researchers working with the BRAF-targeting PROTAC (Proteolysis Targeting Chimera) SJF-0628, its diastereomer SJF-0661 serves as an indispensable negative control. This guide provides a comparative analysis of SJF-0628 and this compound, offering experimental data and detailed protocols to underscore the importance of this compound in validating on-target effects of the active degrader.
Distinguishing the Active Degrader from its Inactive Control
SJF-0628 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the BRAF protein, a key kinase in the MAPK signaling pathway implicated in various cancers. It achieves this by simultaneously binding to the BRAF protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRAF, marking it for destruction by the proteasome.
In contrast, this compound is specifically engineered to be an inactive control. It shares an identical chemical structure with SJF-0628, including the same BRAF-binding warhead and linker. However, a critical stereochemical difference exists in its VHL ligand: an inverted hydroxyl group.[1][2] This seemingly minor alteration completely abrogates its ability to bind to the VHL E3 ligase, thus preventing the formation of the ternary complex (BRAF-PROTAC-VHL) and subsequent protein degradation.[1][2] This makes this compound the ideal tool to differentiate between the intended degradation-dependent effects of SJF-0628 and any potential off-target or non-specific effects of the chemical scaffold itself.
Comparative Efficacy in Cell-Based Assays
The differential activity of SJF-0628 and this compound is starkly evident in cell proliferation and protein degradation assays.
Cell Proliferation Assays
In cancer cell lines harboring BRAF mutations, SJF-0628 demonstrates potent inhibition of cell growth, whereas this compound exhibits significantly weaker or no effect, comparable to the parent BRAF inhibitor vemurafenib. This highlights that the primary anti-proliferative activity of SJF-0628 stems from its ability to induce BRAF degradation.
| Cell Line | Compound | EC50 (nM)[1][3][4][5] |
| SK-MEL-28 (BRAF V600E) | SJF-0628 | 37 ± 1.2 |
| This compound | 243 ± 1.09 | |
| Vemurafenib | 215 ± 1.09 | |
| SK-MEL-246 (Class 2 BRAF mutant) | SJF-0628 | 45 ± 1.11 |
| This compound | 278 ± 1.07 | |
| Vemurafenib | >1000 |
BRAF Protein Degradation
Western blot analysis provides direct evidence of SJF-0628's degradation capabilities. Treatment of BRAF-mutant cells with SJF-0628 leads to a dose-dependent decrease in BRAF protein levels. Conversely, this compound, even at high concentrations, fails to induce BRAF degradation.[6] This confirms that the degradation is a direct consequence of the PROTAC's ability to engage the VHL E3 ligase.
Experimental Protocols
To aid researchers in replicating and validating these findings, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., SK-MEL-28) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SJF-0628, this compound, and a relevant inhibitor (e.g., vemurafenib) in cell culture medium. Add the compounds to the respective wells. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific), according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results as a dose-response curve. Calculate the EC50 values using a suitable software (e.g., GraphPad Prism).
Western Blot for BRAF Degradation
-
Cell Treatment: Seed cells (e.g., SK-MEL-28) in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of SJF-0628 or this compound for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRAF overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ). Normalize the BRAF band intensity to the loading control.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.
Caption: Mechanism of action for SJF-0628 versus this compound.
Caption: A typical workflow for a Western blot experiment.
By employing this compound as a negative control, researchers can confidently attribute the observed biological effects of SJF-0628 to its intended mechanism of BRAF protein degradation. This rigorous approach is essential for the generation of robust and reproducible data in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Compound SJF-0661
Abstract: This document provides a comprehensive, step-by-step procedure for the safe and compliant disposal of the novel research compound designated SJF-0661. As this compound is a new chemical entity, a specific Safety Data Sheet (SDS) with established disposal protocols is unavailable. Therefore, this procedure outlines a mandatory workflow for waste characterization and hazard assessment to determine the appropriate disposal pathway. This process must be conducted in close collaboration with the institution's Environmental Health and Safety (EHS) department.
Guiding Principle: Handle as Hazardous Waste
In the absence of definitive data, any novel or uncharacterized compound like this compound must be presumed hazardous.[1] All handling, storage, and disposal preparations must adhere to the institution's and region's most stringent hazardous waste regulations. The burden of characterizing the waste lies with the generator—the laboratory that created the substance.[2]
Immediate Handling and Storage of this compound Waste
-
Segregation: Do not mix this compound waste with any other waste stream.[1] It must be collected in a dedicated and separate container.
-
Container Selection: Use a chemically compatible container that is in good condition and can be securely sealed. The original shipping or synthesis container is often a suitable choice.[3] The container must be leak-proof and sturdy.[4]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately upon the first addition of waste.[3][5] The label must include:
Disposal Workflow: From Generation to Final Disposition
The proper disposal of this compound requires a systematic evaluation. The following workflow diagram illustrates the decision-making process that must be followed.
Experimental Protocols for Waste Characterization
If the preliminary hazard assessment is insufficient for EHS to classify the waste, analytical testing is mandatory.[1][8] The following protocols outline the necessary tests to determine the primary hazardous characteristics as defined by the Environmental Protection Agency (EPA).[2] All tests should be performed on a small, representative sample of the waste material.
4.1 Protocol 1: Corrosivity Determination (pH Test)
-
Objective: To determine if this compound is a corrosive waste.
-
Methodology:
-
Prepare a 10% (w/v) solution of this compound in deionized water. If insoluble, create a slurry.
-
Calibrate a standard pH meter using pH 4, 7, and 10 buffers.
-
Measure the pH of the this compound solution or slurry.[9]
-
Record the pH value on the hazardous waste tag and in the laboratory notebook.
-
-
Classification: The waste is corrosive if the pH is ≤ 2 or ≥ 12.5.[3]
4.2 Protocol 2: Ignitability Determination (Flash Point Test)
-
Objective: To determine the flash point of liquid this compound waste.
-
Methodology: This procedure must be performed only if this compound is a liquid.
-
Use a Pensky-Martens closed-cup flash point tester (or equivalent apparatus) according to the manufacturer's instructions and EPA Method 1010A.[8]
-
Place a small sample of the liquid waste into the test cup.
-
Heat the sample at a slow, constant rate while introducing an ignition source at specified intervals.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite.
-
-
Classification: The waste is ignitable if the flash point is less than 60°C (140°F).[3]
4.3 Protocol 3: Reactivity Assessment
-
Objective: To determine if this compound exhibits hazardous reactivity.
-
Methodology:
-
Water Reactivity: In a fume hood, add a few drops of water to a few crystals or drops of this compound. Observe for any violent reaction, such as fuming, explosion, or generation of flammable gas.[9]
-
Stability: Review the chemical structure and synthesis pathway for functional groups known to be unstable or capable of detonation (e.g., nitro groups, peroxides, azides).
-
Toxic Gas Generation: Assess if the compound is a cyanide or sulfide-bearing waste that could generate toxic gases upon exposure to acidic or moderately basic conditions.[8]
-
-
Classification: The waste is reactive if it is unstable, reacts violently with water, or generates toxic gases when mixed with water.[8]
Data Presentation for Disposal Profile
All data collected during the preliminary assessment and experimental characterization must be compiled and provided to EHS. This information will be used to create a formal waste profile for the disposal vendor.
Table 1: Physicochemical and Hazard Data for this compound Waste
| Parameter | Method/Source | Result |
| Physical State | Visual Observation | e.g., Crystalline Solid, Clear Liquid, etc. |
| pH (Aqueous Solution) | Protocol 1 / pH Meter | Record Value |
| Flash Point | Protocol 2 / EPA 1010A | Record Value (°C) or "N/A for solids" |
| Water Reactivity | Protocol 3 / Visual | e.g., No Reaction, Vigorous Reaction, etc. |
| Known Precursors | Synthesis Logbook | List all starting materials |
| Suspected Hazards | Analog Structure Review | e.g., Potential alkylating agent, etc. |
| Toxicity Data | EHS Consultation / TCLP[8] | To be determined by EHS if required |
Table 2: Hazardous Waste Classification Summary
| Characteristic | EPA Criteria | This compound Classification (Yes/No) | Justification |
| Ignitable | Flash Point < 60°C | Yes/No | e.g., Flash point measured at 45°C |
| Corrosive | pH ≤ 2 or ≥ 12.5 | Yes/No | e.g., Measured pH of 1.8 |
| Reactive | Unstable, Water-Reactive | Yes/No | e.g., Observed violent reaction with water |
| Toxic | Exceeds TCLP limits | Pending EHS Review | Requires TCLP analysis if suspected |
Final Steps for Disposal
Upon completion of the characterization and classification, update the hazardous waste label with the appropriate hazard pictograms (e.g., flammable, corrosive).[5] Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[10] Contact EHS to schedule a waste pickup, providing them with all compiled data and documentation. EHS will then coordinate with a licensed hazardous waste disposal vendor for final disposition, which may include incineration, chemical neutralization, or placement in a secure landfill.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. imectechnologies.com [imectechnologies.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. rtilab.com [rtilab.com]
- 9. cws.auburn.edu [cws.auburn.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
